molecular formula C15H17F3N2O B8198280 MYF-01-37

MYF-01-37

Cat. No.: B8198280
M. Wt: 298.30 g/mol
InChI Key: MTBDEVWWJBIUOK-UHFFFAOYSA-N
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Description

MYF-01-37 is a useful research compound. Its molecular formula is C15H17F3N2O and its molecular weight is 298.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBDEVWWJBIUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MYF-01-37: A Covalent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in cancers with aberrant Hippo pathway signaling. MYF-01-37 is a novel covalent inhibitor of TEAD that has emerged from fragment-based screening campaigns. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound is a covalent inhibitor that targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. Specifically, it has been shown to target Cys380 in TEAD2 and the equivalent Cys359 in TEAD1.[1][2] By covalently modifying this cysteine, this compound allosterically disrupts the interaction between TEAD and the YAP/TAZ co-activators.[3] This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TAZ target genes, such as CTGF and CYR61, and the induction of pro-apoptotic genes like BMF.[3]

Data Presentation

In Vitro and Cellular Activity of this compound
ParameterAssay SystemValueReference
IC50 (YAP1-TEAD Interaction)HEK293T cells0.8 µM[3]
Target Residue TEAD1Cys359[2]
Target Residue TEAD2Cys380[1][2]
Cellular Effect PC-9 cellsReduction in CTGF expression[1]
Cell Viability EGFR-mutant NSCLC cell linesMinimal impact at 0.1, 1, 10, 100 µM[1]

Note: this compound has been described as a suboptimal chemical probe requiring micromolar concentrations for cellular activity.[4]

Experimental Protocols

TEAD Pull-Down Assay with Biotinylated this compound

This assay confirms the direct binding of this compound to TEAD proteins in a cellular context.

Materials:

  • PC-9 cells

  • This compound

  • Biotinylated this compound (or a biotinylated analog)

  • Pull-down buffer (specific composition not detailed in search results, but a typical lysis buffer like RIPA with protease inhibitors would be appropriate)

  • Streptavidin agarose resin

  • 2x gel loading buffer

  • Antibodies: anti-TEAD, loading control (e.g., anti-GAPDH)

Protocol:

  • Treat PC-9 cells with the desired concentrations of non-biotinylated this compound for 6 hours to act as a competitor.

  • Prepare total cell lysates using pull-down buffer.

  • Incubate 1 mg of total protein with 1 µM of biotinylated this compound. Rotate at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

  • Wash the resin three times with pull-down buffer.

  • Elute the bound proteins by boiling the resin for 10 minutes in 2x gel loading buffer.

  • Resolve the eluates by SDS-PAGE and perform a western blot using an anti-TEAD antibody.

  • A parallel western blot of the total cell lysate (25 µg of protein) should be performed as a loading control.[2]

Co-Immunoprecipitation of YAP and TEAD

This protocol is used to assess the disruption of the YAP-TEAD interaction by this compound.

Materials:

  • HEK293T cells

  • This compound

  • Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP, anti-TEAD, and appropriate IgG control

  • Protein A/G agarose beads

Protocol:

  • Treat HEK293T cells with 10 µM this compound for 24 hours.[1]

  • Lyse the cells and quantify the protein concentration.

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-YAP antibody or an IgG control overnight at 4°C.

  • Add protein A/G agarose beads and incubate for a further 2-4 hours at 4°C to precipitate the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by western blotting with an anti-TEAD antibody to detect co-immunoprecipitated TEAD.

Quantitative PCR (qPCR) for TEAD Target Gene Expression

This method quantifies the effect of this compound on the expression of TEAD target genes.

Materials:

  • PC-9 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Treat PC-9 cells with the desired concentrations of this compound for 24 hours.[1]

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway

Hippo_Pathway_Inhibition cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes MYF_01_37 This compound MYF_01_37->TEAD covalently binds & inhibits Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_biochemical Biochemical & Cellular Validation cluster_functional Functional Outcomes Fragment_Screening Covalent Fragment Library Screening Hit_ID Identification of this compound Fragment_Screening->Hit_ID TEAD_Pulldown TEAD Pull-Down Assay Hit_ID->TEAD_Pulldown Co_IP YAP-TEAD Co-Immunoprecipitation Hit_ID->Co_IP qPCR qPCR for Target Genes Hit_ID->qPCR Cell_Viability Cell Viability Assays Hit_ID->Cell_Viability Target_Engagement Confirmation of Target Engagement TEAD_Pulldown->Target_Engagement PPI_Disruption Disruption of YAP-TEAD Interaction Co_IP->PPI_Disruption Transcriptional_Repression Repression of TEAD-Mediated Transcription qPCR->Transcriptional_Repression Phenotypic_Effect Assessment of Cellular Phenotype Cell_Viability->Phenotypic_Effect

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable tool compound for studying the biological consequences of TEAD inhibition. Its covalent mechanism of action provides a unique approach to disrupting the YAP/TAZ-TEAD transcriptional axis. While noted as a suboptimal probe, it has paved the way for the development of more potent and pharmacologically optimized TEAD inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations of Hippo pathway-driven cancers and to explore the therapeutic potential of targeting TEAD.

References

The Role of MYF-01-37 in Hippo Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its components attractive therapeutic targets. The transcriptional coactivators YAP and TAZ, central effectors of the pathway, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors. Direct inhibition of the YAP/TAZ-TEAD protein-protein interaction has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of MYF-01-37, a novel covalent fragment identified as an inhibitor of the TEAD transcription factors, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

Introduction to the Hippo Signaling Pathway and TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP (Yes-associated protein) and its paralog TAZ. In its canonical form, the activation of kinases MST1/2 leads to the phosphorylation and activation of LATS1/2. LATS1/2 then phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and subsequent degradation.

When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. Genetic alterations in upstream Hippo pathway components, such as mutations in NF2 or LATS1/2, are common in cancers like malignant mesothelioma, leading to constitutive YAP/TAZ activation.[1][2] This makes the YAP-TEAD interaction a critical node for therapeutic intervention.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation p-YAP/TAZ p-YAP/TAZ Degradation p-YAP/TAZ->Degradation Cytoplasmic Sequestration TEAD TEAD Gene Expression Gene Expression TEAD->Gene Expression Transcription Nucleus Nucleus Cytoplasm Cytoplasm YAP/TAZ_n YAP/TAZ YAP/TAZ_n->TEAD Binding

Fig 1. Simplified Hippo Signaling Pathway.

This compound: A Covalent TEAD Inhibitor

This compound is a novel covalent inhibitor of TEAD transcription factors.[3][4] It was identified through a screening of a covalent fragment library based on a flufenamic acid template, which is known to occupy a central pocket in TEAD.[1][2][5] this compound possesses an acrylamide "warhead" that enables it to form a covalent bond with a conserved cysteine residue within the TEAD lipid-binding pocket (Cys380 in TEAD2, C359 in TEAD1).[3][5][6] This cysteine is the same site that undergoes post-translational palmitoylation, a modification important for TEAD stability and its interaction with YAP.[5][7]

While this compound demonstrated on-target activity, it is considered a suboptimal chemical probe due to its modest potency in cellular assays (micromolar concentrations required) and poor pharmacokinetic properties.[2][5] Its discovery was crucial as a lead fragment, paving the way for the structure-based design of more potent and drug-like TEAD inhibitors, such as MYF-03-69.[1][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of the YAP-TEAD interaction.[7] By covalently binding within the central palmitate-binding pocket of TEAD, it induces conformational changes that disrupt the association between TEAD and YAP/TAZ. This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TEAD target genes.[4][8]

MYF_Mechanism cluster_active Active State (Hippo OFF) cluster_inhibited Inhibited State YAP YAP TEAD TEAD Palmitate Binding Pocket YAP->TEAD Interaction Transcription Target Gene Transcription TEAD->Transcription This compound This compound Cys Conserved Cysteine This compound->Cys Covalent Bond TEAD_i TEAD Palmitate Binding Pocket Cys->TEAD_i Occupies Pocket No_Transcription Transcription Blocked TEAD_i->No_Transcription YAP_i YAP YAP_i->TEAD_i Interaction Disrupted

Fig 2. Mechanism of this compound Action on TEAD.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: In Vitro and Cellular Potency

Assay Type Cell Line / Protein Endpoint Value Reference(s)
TEAD Reporter Assay PC-9 IC50 ~5 µM [6]
TEAD2 Palmitoylation Recombinant Protein IC50 > 50 µM [6]
YAP/TEAD Interaction HEK293T Effective Concentration 10 µM [8][9]
Target Gene Expression (CTGF) PC-9 Effective Concentration 10 µM [4][8][9]

| Cell Viability | EGFR-mutant NSCLC lines | Minimal Impact | Up to 100 µM |[8][9] |

Table 2: Solubility Information

Solvent Concentration Comments Reference(s)
DMSO 60 mg/mL (~201 mM) Use fresh DMSO as moisture reduces solubility. [3]
DMSO 250 mg/mL (~838 mM) Ultrasonic assistance may be needed. [8]

| In Vivo Formulation | 2 mg/mL (6.7 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Biotin-Probe Pulldown for Cellular Target Engagement

This protocol confirms that this compound directly binds to TEAD proteins within a cellular context.

Objective: To pull down TEAD proteins from whole-cell lysates using a biotinylated version of this compound.

Methodology: [3]

  • Cell Lysis: Prepare total cell lysates from the cells of interest (e.g., HEK293T) using a suitable pulldown buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Competitive Binding (Optional): To demonstrate specificity, pre-treat a sample of the lysate with unlabeled this compound for 6 hours before adding the biotinylated probe.

  • Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Streptavidin Bead Capture: Add 30 µL of a 50% streptavidin agarose resin slurry to each sample and rotate for an additional 2 hours at 4°C.

  • Washing: Wash the resin three times with cold pulldown buffer to remove non-specific binders.

  • Elution: Release the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer for 10 minutes.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using antibodies specific for TEAD proteins (e.g., pan-TEAD or TEAD1/2). A loss of the TEAD band in the competitively pre-treated sample confirms on-target engagement.

Pulldown_Workflow A 1. Prepare Whole Cell Lysate B 2. Pre-treat with excess unlabeled this compound (Competition Control) A->B Optional C 3. Incubate Lysate with Biotin-MYF-01-37 Probe A->C B->C D 4. Add Streptavidin Beads to Capture Probe-Protein Complex C->D E 5. Wash Beads to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Analyze by Western Blot for TEAD F->G

Fig 3. Workflow for Biotin-Probe Pulldown Assay.
In Vitro TEAD Palmitoylation Assay

This biochemical assay assesses the ability of this compound to directly inhibit the auto-palmitoylation of TEAD.

Objective: To measure the inhibition of TEAD2 auto-palmitoylation in the presence of this compound.

Methodology: [5]

  • Protein Incubation: Pre-incubate purified, recombinant TEAD2 protein with varying concentrations of this compound (or a fixed concentration, e.g., 2 µM) at 37°C for 2 hours to allow for covalent bond formation.

  • Palmitoylation Reaction: Initiate the palmitoylation reaction by adding a palmitate source (e.g., a clickable alkyne-palmitate probe) and any necessary co-factors.

  • Click Chemistry: Following the reaction, use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the incorporated alkyne-palmitate on the TEAD protein.

  • Detection: Analyze the results via SDS-PAGE. The signal from the reporter tag (detected by streptavidin-HRP or fluorescence imaging) will be proportional to the extent of palmitoylation. A reduction in signal in the this compound-treated samples indicates inhibition.

Cellular Reporter Gene Assay

This cell-based assay measures the functional consequence of YAP-TEAD inhibition.

Objective: To quantify the inhibition of TEAD-dependent transcriptional activity.

Methodology: [6][7]

  • Cell Line: Use a cell line engineered with a TEAD-responsive reporter, such as a luciferase or fluorescent protein (e.g., mCherry) gene downstream of a promoter containing multiple TEAD binding sites (e.g., GTIIC).

  • Compound Treatment: Seed the reporter cells in a multi-well plate and treat with a dose-response curve of this compound for a specified duration (e.g., 24-72 hours).

  • Signal Measurement:

    • For luciferase reporters, lyse the cells and measure luminescence using a luminometer after adding the appropriate substrate.

    • For fluorescent reporters, measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., CellTiter-Glo for luciferase assays) to control for cytotoxicity. Plot the normalized signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound was a pivotal discovery in the development of Hippo pathway inhibitors. As a covalent fragment, it validated the druggability of the TEAD palmitate-binding pocket and established a clear mechanism for allosterically disrupting the oncogenic YAP-TEAD interaction.[5][7] While its own properties are suboptimal for clinical development, the insights gained from its characterization, including structural modeling and biochemical assays, directly enabled the generation of more potent, selective, and pharmacokinetically suitable TEAD inhibitors. The study of this compound serves as a blueprint for fragment-based drug discovery targeting challenging protein-protein interactions in oncology.

References

An In-depth Technical Guide to the Target Engagement of MYF-01-37 with the YAP/TEAD Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and cellular effects of MYF-01-37, a covalent inhibitor targeting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to the YAP/TEAD Signaling Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The downstream effectors of this pathway are the transcriptional co-activators YAP and its paralog TAZ.[1] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumor growth and therapeutic resistance in various cancers.[1][3] Consequently, the disruption of the YAP/TEAD interaction has emerged as a promising therapeutic strategy.[4]

This compound is a novel small molecule designed as a covalent inhibitor of TEAD.[5][6] It targets a conserved cysteine residue within the palmitate-binding pocket of TEAD, thereby allosterically disrupting the YAP/TEAD protein-protein interaction.[7][8]

Quantitative Data Summary

This compound has been characterized as a valuable research tool, albeit a sub-optimal chemical probe requiring micromolar concentrations in cellular assays to exert its effects.[7] This has led to the development of more potent analogs. The available quantitative data for this compound is summarized below.

Assay TypeTargetSpeciesValue (IC50)Cell LineReference
Gel-Based Palmitoylation AssayTEAD2N/A> 50 µMN/A[9]
TEAD mCherry Reporter AssayTEADHuman~ 5 µMPC-9[9]
Cellular Assay TypeConcentrationEffectCell LineReference
Inhibition of YAP/TEAD Interaction10 µMInhibition of direct YAP/TEAD interaction observed.HEK 293T[6][10]
Reduction of Canonical YAP Target Gene Expression10 µMReduction in CTGF (Connective Tissue Growth Factor) expression.PC-9[6][10]
Cell Viability Assay0.1 - 100 µMMinimal impact on the viability of several EGFR-mutant NSCLC lines.Various[6][10]

Signaling Pathway and Mechanism of Action

This compound functions by covalently modifying a conserved cysteine residue (Cys380 in TEAD2 and Cys359 in TEAD1) located in the lipid-binding pocket of TEAD proteins.[5][7] This pocket is essential for TEAD auto-palmitoylation, a post-translational modification crucial for its stability and interaction with YAP.[4] By irreversibly binding to this cysteine, this compound prevents palmitoylation and induces a conformational change in TEAD that disrupts its interaction with YAP, subsequently inhibiting the transcription of downstream target genes.

YAP_TEAD_Pathway cluster_upstream Upstream Hippo Pathway cluster_nucleus Nucleus Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ (Cytoplasm) YAP/TAZ (Cytoplasm) Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ (Cytoplasm) phosphorylates p-YAP/TAZ (Cytoplasm) p-YAP/TAZ (Cytoplasm) YAP/TAZ (Cytoplasm)->p-YAP/TAZ (Cytoplasm) YAP/TAZ (Nucleus) YAP/TAZ (Nucleus) YAP/TAZ (Cytoplasm)->YAP/TAZ (Nucleus) translocates when Hippo is OFF Cytoplasmic Sequestration / Degradation Cytoplasmic Sequestration / Degradation p-YAP/TAZ (Cytoplasm)->Cytoplasmic Sequestration / Degradation leads to YAP/TEAD Complex YAP/TEAD Complex YAP/TAZ (Nucleus)->YAP/TEAD Complex TEAD TEAD TEAD->YAP/TEAD Complex Target Gene Promoters (e.g., CTGF, CYR61) Target Gene Promoters (e.g., CTGF, CYR61) YAP/TEAD Complex->Target Gene Promoters (e.g., CTGF, CYR61) binds to Transcription & Proliferation Transcription & Proliferation Target Gene Promoters (e.g., CTGF, CYR61)->Transcription & Proliferation activates This compound This compound This compound->TEAD covalently binds to Cys380 (TEAD2)

YAP/TEAD signaling and this compound's mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biotin-Avidin Pulldown Assay for Target Engagement

This assay confirms the direct binding of this compound to TEAD in a cellular context using a biotinylated analog of the compound.

Objective: To demonstrate that this compound covalently binds to TEAD proteins in whole-cell lysates.

Materials:

  • PC9 cells

  • This compound

  • Biotinylated this compound (e.g., biotin-MYF-01-037)

  • Pulldown buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)

  • Streptavidin agarose resin (50% slurry)

  • 2x Laemmli sample buffer

  • Anti-TEAD antibody

  • BCA Protein Assay Kit

Procedure:

  • Cell Treatment: Treat PC9 cells with either DMSO (vehicle control) or 10 µM this compound for 6 hours.

  • Lysate Preparation: Harvest cells and lyse in pulldown buffer. Determine protein concentration using a BCA assay.

  • TEAD Pulldown:

    • Incubate 1 mg of total protein lysate with 1 µM biotinylated this compound.

    • Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

    • Add 30 µL of 50% streptavidin agarose resin slurry and rotate for an additional 2 hours at 4°C.

  • Washing: Wash the resin three times with pulldown buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the resin in 2x Laemmli sample buffer for 10 minutes.

  • Western Blotting:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-TEAD antibody.

    • Use 25 µg of total protein lysate as a loading control.

Expected Outcome: A significant reduction in the amount of pulled-down TEAD will be observed in lysates from cells pre-treated with this compound compared to the DMSO control, confirming that non-biotinylated this compound competes for the same binding site on TEAD.[5]

TEAD Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit YAP/TEAD-mediated gene transcription.

Objective: To quantify the dose-dependent inhibition of TEAD transcriptional activity by this compound.

General Principle: Cells are engineered to express a reporter gene (e.g., Luciferase or mCherry) under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP/TEAD complex by this compound leads to a decrease in reporter gene expression, which can be quantified.

Representative Protocol (TEAD-Luciferase Reporter Assay):

  • Cell Seeding: Seed HEK293T or PC-9 cells stably expressing a TEAD-responsive luciferase reporter construct in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Split-Luciferase Complementation Assay for YAP-TEAD Interaction

This assay directly measures the disruption of the YAP-TEAD protein-protein interaction in living cells.

Objective: To assess the ability of this compound to disrupt the interaction between YAP and TEAD.

General Principle: YAP and TEAD are fused to two different non-functional fragments of a luciferase enzyme (e.g., N-terminal and C-terminal fragments). When YAP and TEAD interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and producing a luminescent signal. This compound will disrupt this interaction, leading to a decrease in luminescence.

Representative Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding YAP fused to the N-terminal luciferase fragment and TEAD fused to the C-terminal luciferase fragment.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with a dose range of this compound or DMSO.

  • Luminescence Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the luminescence at various time points using a luminometer.

  • Data Analysis: Normalize the luminescent signal to cell viability and plot the results to determine the extent of YAP-TEAD interaction disruption.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing covalent TEAD inhibitors like this compound.

Covalent_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Fragment Library Screen Fragment Library Screen Mass Spectrometry Hit ID Mass Spectrometry Hit ID Fragment Library Screen->Mass Spectrometry Hit ID Covalent Adduct Formation This compound Identified This compound Identified Mass Spectrometry Hit ID->this compound Identified In Vitro Palmitoylation Assay In Vitro Palmitoylation Assay This compound Identified->In Vitro Palmitoylation Assay Target Engagement (Pulldown) Target Engagement (Pulldown) This compound Identified->Target Engagement (Pulldown) Determine IC50 Determine IC50 In Vitro Palmitoylation Assay->Determine IC50 YAP-TEAD Interaction Assay\n(Split-Luciferase) YAP-TEAD Interaction Assay (Split-Luciferase) Target Engagement (Pulldown)->YAP-TEAD Interaction Assay\n(Split-Luciferase) Transcriptional Reporter Assay\n(Luciferase/mCherry) Transcriptional Reporter Assay (Luciferase/mCherry) YAP-TEAD Interaction Assay\n(Split-Luciferase)->Transcriptional Reporter Assay\n(Luciferase/mCherry) Target Gene Expression (qPCR) Target Gene Expression (qPCR) Transcriptional Reporter Assay\n(Luciferase/mCherry)->Target Gene Expression (qPCR) Cell Viability Assays Cell Viability Assays Target Gene Expression (qPCR)->Cell Viability Assays

Workflow for this compound's discovery & characterization.

Pulldown_Logic cluster_control Control Condition cluster_treatment Treatment Condition Cell Lysate (DMSO) Cell Lysate (DMSO) Biotin-MYF-01-37 Biotin-MYF-01-37 Cell Lysate (DMSO)->Biotin-MYF-01-37 incubate Streptavidin Beads Streptavidin Beads Biotin-MYF-01-37->Streptavidin Beads binds Pulldown TEAD Pulldown TEAD Streptavidin Beads->Pulldown TEAD High TEAD Signal (WB) High TEAD Signal (WB) Pulldown TEAD->High TEAD Signal (WB) Cell Lysate (+this compound) Cell Lysate (+this compound) Biotin-MYF-01-37_2 Biotin-MYF-01-37 Cell Lysate (+this compound)->Biotin-MYF-01-37_2 incubate Streptavidin Beads_2 Streptavidin Beads Biotin-MYF-01-37_2->Streptavidin Beads_2 cannot bind (site blocked) No Pulldown of TEAD No Pulldown of TEAD Streptavidin Beads_2->No Pulldown of TEAD Low TEAD Signal (WB) Low TEAD Signal (WB) No Pulldown of TEAD->Low TEAD Signal (WB)

Logic of the competitive pulldown experiment.

Conclusion

This compound is a covalent inhibitor that effectively engages the TEAD palmitate-binding pocket, leading to the disruption of the oncogenic YAP/TEAD complex. While its potency is in the micromolar range in cellular contexts, it has served as a critical tool for validating this therapeutic strategy and as a scaffold for the development of more potent next-generation inhibitors. The experimental protocols and data presented in this guide provide a technical foundation for researchers working to further understand and target the YAP/TEAD signaling axis in cancer and other diseases.

References

MYF-01-37: A Technical Whitepaper on the Initial Discovery and Characterization of a Covalent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and discovery of MYF-01-37, a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This compound was identified through a covalent fragment screening approach and has been characterized as a tool compound for probing the function of TEAD proteins in the Hippo signaling pathway. This whitepaper details the mechanism of action, summarizes key quantitative data from initial studies, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows. While this compound has limitations as a chemical probe, its discovery paved the way for the development of more potent and pharmacologically suitable TEAD inhibitors.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional activity of the Hippo pathway is primarily mediated by the interaction of the coactivator Yes-associated protein (YAP) and its paralog TAZ with the TEAD family of transcription factors (TEAD1-4). The disruption of the YAP/TAZ-TEAD interaction has therefore emerged as a promising therapeutic strategy for cancers with aberrant Hippo signaling. This compound was one of the early small molecules developed to covalently target a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins, thereby inhibiting their interaction with YAP/TAZ.

Discovery and Mechanism of Action

This compound was identified through a covalent fragment library screening using mass spectrometry to detect the formation of protein-fragment adducts with the recombinant purified TEAD2 YAP-binding domain (YBD).[1][2] The compound was developed based on a flufenamic acid template, incorporating a cysteine-reactive acrylamide warhead.[1][2]

The primary mechanism of action of this compound is the covalent modification of a conserved cysteine residue (Cys380 in TEAD2, C359 in TEAD1) located in the central palmitate-binding pocket of TEAD proteins.[3][4][5] This covalent binding allosterically disrupts the interaction between TEAD and YAP/TAZ, leading to the inhibition of TEAD-dependent gene transcription.[6] Molecular docking studies suggest that this compound occupies this central pocket.[6] The inhibition of the YAP/TEAD interaction by this compound has been described as reversible in some contexts, suggesting a dynamic nature to its covalent bond or cellular processing.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the initial studies of this compound.

Parameter Value Cell Line/System Reference
Cellular Concentration for Effect 10 µMPC-9, HEK 293T[3][4][5]
Incubation Time for Effect 6 - 24 hoursPC-9, HEK 293T[3][4][5]
Impact on Cell Viability Minimal impact at 0.1, 1, 10, 100 µMEGFR-mutant NSCLC[4][5]

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Molecular Weight 298.3 g/mol [3]
Formula C15H17F3N2O[3]
CAS Number 2416417-65-5[3]
Solubility in DMSO 60 mg/mL (201.13 mM)[3]

Table 2: Physicochemical Properties of this compound

Experimental Protocols

TEAD Pull-Down Assay

This assay confirms the binding of this compound to TEAD proteins within a cellular context.[3]

  • Cell Treatment: Treat cells (e.g., PC9) with test compounds at the indicated doses (e.g., 1 µM, 10 µM) for 6 hours.

  • Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Biotinylated Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound.

  • Incubation: Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Streptavidin Resin Addition: Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

  • Washing: Wash the resin three times with pulldown buffer.

  • Elution: Release the bound TEAD proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.

  • Western Blotting: Resolve the eluted proteins by western blotting to detect TEAD. A loading control using 25 µg of total protein should be included.

Split Luciferase Assay for YAP-TEAD Interaction

This assay is used to assess the ability of a compound to disrupt the interaction between YAP and TEAD.[6]

  • Cell Transfection: Co-transfect cells (e.g., HEK 293T) with constructs expressing YAP and TEAD fused to the N- and C-terminal fragments of luciferase, respectively.

  • Compound Treatment: Treat the transfected cells with the test compound (e.g., this compound) at various concentrations.

  • Luminescence Measurement: After a suitable incubation period, measure the luminescence signal. A decrease in luminescence indicates disruption of the YAP-TEAD interaction.

Target Gene Expression Analysis

This method evaluates the functional consequence of TEAD inhibition by measuring the expression of a known YAP/TEAD target gene, such as Connective Tissue Growth Factor (CTGF).[4][5][6]

  • Cell Treatment: Treat cells (e.g., PC-9) with the test compound (e.g., 10 µM this compound) for a specified duration (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., CTGF) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in target gene expression compared to a vehicle-treated control.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 LATS1_2 LATS1_2 NF2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binds Target_Genes Target Gene Expression TEAD->Target_Genes Activates MYF_01_37 This compound MYF_01_37->TEAD Inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

TEAD_Pulldown_Workflow Start Start: Cell Culture Treat Treat cells with This compound Start->Treat Lyse Prepare whole-cell lysates Treat->Lyse Incubate Incubate lysate with biotinylated this compound Lyse->Incubate Pull_down Pull-down with streptavidin beads Incubate->Pull_down Wash Wash beads Pull_down->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot for TEAD Elute->Analyze End End: Data Analysis Analyze->End

References

The Impact of MYF-01-37 on YAP-Dependent Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MYF-01-37, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, and its consequential effects on Yes-associated protein (YAP)-dependent gene expression. By targeting TEAD, this compound effectively disrupts the YAP-TEAD transcriptional complex, a critical nexus in cellular signaling pathways that govern proliferation, apoptosis, and organ size. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows.

Introduction to this compound and the Hippo-YAP Pathway

The Hippo signaling pathway is a crucial regulator of tissue growth and homeostasis. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, sequestering it in the cytoplasm. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of a suite of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway, leading to YAP/TEAD hyperactivity, is a common feature in various cancers.

This compound is a small molecule inhibitor that covalently binds to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification disrupts the interaction between YAP and TEAD, thereby attenuating the transcription of YAP target genes.[3][4] While considered a sub-optimal chemical probe due to its requirement for micromolar concentrations in cellular assays, this compound has been instrumental in validating TEAD as a druggable target.[3][5]

Quantitative Analysis of this compound's Effect on Gene Expression

The primary downstream effect of this compound is the dose-dependent reduction of YAP-TEAD target gene expression. The following table summarizes the quantitative data from key studies. It is important to note that much of the subsequent research has focused on more potent derivatives of this compound, such as MYF-03-69.

CompoundCell LineConcentrationTreatment DurationTarget GeneObserved EffectReference
This compoundPC-910 µM24 hoursCTGFReduction in expression[4][6]
MYF-03-69NCI-H2260.1, 0.5, 2 µM24 hoursCTGF, CYR61, ANKRD1Dose-dependent downregulation[3]
MYF-03-69MSTO-211HNot Specified24 hoursCTGF, CYR61, ANKRD1Downregulation[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hippo-YAP signaling pathway and the point of intervention for this compound.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP YAP_n YAP YAP->YAP_n translocates YAP_p->YAP dephosphorylation Degradation Proteasomal Degradation YAP_p->Degradation TEAD TEAD YAP_n->TEAD binds Gene_Expression Target Gene Expression (CTGF, CYR61, etc.) TEAD->Gene_Expression activates MYF0137 This compound MYF0137->TEAD covalently inhibits

Hippo-YAP signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used to assess the effect of this compound on YAP-dependent gene expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol is used to quantify the mRNA levels of YAP target genes.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-9, NCI-H226) in 6-well plates and culture until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol reagent).

    • Extract total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.

    • Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Western Blotting

This protocol is used to assess the protein levels of YAP, TEAD, and their downstream targets.

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described for RT-qPCR.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., PC-9, NCI-H226) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest RNA_Extraction RNA Extraction Cell_Harvest->RNA_Extraction Protein_Extraction Protein Extraction Cell_Harvest->Protein_Extraction RT_qPCR RT-qPCR Analysis (CTGF, CYR61 mRNA levels) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis and Interpretation RT_qPCR->Data_Analysis Western_Blot Western Blot Analysis (YAP, TEAD, CTGF protein levels) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

General experimental workflow for assessing this compound's effects.

Conclusion

This compound serves as a foundational tool compound for understanding the therapeutic potential of inhibiting the YAP-TEAD transcriptional axis. While more potent analogs have since been developed, the studies involving this compound have been pivotal in demonstrating that covalent targeting of the TEAD palmitate-binding pocket is a viable strategy to downregulate YAP-dependent gene expression. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of oncology and drug discovery who are interested in further exploring this promising therapeutic avenue.

References

An In-depth Technical Guide to the Binding Site of MYF-01-37 on TEAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the binding interaction between the covalent inhibitor MYF-01-37 and the transcriptional coactivator TEAD (Transcriptional Enhanced Associate Domain). A key component of the Hippo signaling pathway, the YAP/TAZ-TEAD complex is a critical driver of cell proliferation and is frequently dysregulated in various cancers. Understanding the precise mechanism by which small molecules like this compound disrupt this complex is paramount for the development of novel therapeutics.

The Binding Site and Covalent Interaction

This compound is a pioneering chemical probe identified through a covalent fragment library screening.[1][2] It functions as a covalent, allosteric inhibitor of the YAP/TAZ-TEAD protein-protein interaction (PPI).[3][4]

Binding Pocket: this compound binds within the conserved central lipid "palmitate" pocket of TEAD proteins.[1][4][5] This pocket is naturally occupied by a palmitate molecule, a post-translational modification crucial for TEAD stability and function.[4][6] Molecular docking studies revealed that this compound fits into a tunnel formed by the side chains of several hydrophobic residues, including F233, F251, V252, V329, V347, M379, L383, L387, F406, and F428 in TEAD2.[7]

Covalent Targeting: The key feature of this compound is its "warhead," a cysteine-reactive acrylamide group.[1] This group forms an irreversible covalent bond with a conserved cysteine residue located at the opening of the palmitate binding pocket.[1][8]

  • In TEAD2 , the target residue is Cysteine 380 (Cys380) .[3][9][10]

  • In TEAD1 , the equivalent target residue is Cysteine 359 (Cys359) .[1][9]

This covalent engagement physically occupies the pocket, preventing the natural process of palmitoylation and allosterically disrupting the binding interface required for interaction with YAP/TAZ.[1][4]

Quantitative Data Summary

This compound is characterized as a suboptimal chemical probe, requiring micromolar concentrations to achieve effects in cellular environments.[1][2] Its primary value lies in being a foundational lead compound for the development of more potent, optimized inhibitors like MYF-03-69 and MYF-03-176.[1][5]

Assay TypeTarget/Cell LineParameterValueReference
In Vitro Palmitoylation InhibitionTEAD2IC50> 50 µM[8]
Cellular Reporter AssayPC-9 (TEAD mCherry)IC50~ 5 µM[8]
Cellular YAP/TEAD InteractionHEK 293TEffective Concentration10 µM[3][10]
Cellular Target Gene ExpressionPC-9Effective Concentration10 µM[3][10]

Signaling Pathway and Mechanism of Action

The Hippo pathway is a critical regulator of organ size and cell proliferation. When the pathway is "on," the LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, the Hippo pathway is defective or "off," allowing YAP/TAZ to translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-growth and anti-apoptotic genes. This compound intervenes by covalently binding to TEAD, which prevents its association with YAP/TAZ and subsequently blocks this oncogenic gene transcription.

cluster_Hippo Hippo Pathway (Active) cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP_TAZ_cyto YAP/TAZ (Phosphorylated) LATS1/2->YAP_TAZ_cyto Phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_cyto->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_nuc->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Gene_Expression Oncogenic Gene Expression (e.g., CTGF) YAP_TEAD_Complex->Gene_Expression Activates MYF This compound MYF->TEAD Covalently Binds (Allosteric Inhibition) Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) Hippo_Off->YAP_TAZ_nuc Leads to Nuclear Translocation

Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Workflows

The binding and mechanism of this compound were elucidated through a series of biochemical and cellular assays.

Covalent Fragment Screening via Mass Spectrometry

This initial screening method identified this compound from a library of covalent fragments.

  • Objective: To identify small molecules that form a covalent adduct with the target protein.

  • Methodology:

    • A library of covalent fragments, each containing a reactive "warhead" like acrylamide, was assembled.[1][7]

    • Each fragment was incubated with purified, recombinant TEAD2 YAP-binding domain (YBD) protein.[1][2]

    • Following incubation, the protein-fragment mixtures were analyzed using mass spectrometry (MS).

    • A shift in the mass of the TEAD2 protein corresponding to the molecular weight of a fragment indicated the formation of a covalent adduct.

    • This compound was identified as a fragment capable of efficiently labeling the TEAD2 protein.[2]

Molecular Docking

Computational modeling was used to predict the binding pose of this compound within the TEAD pocket.

  • Objective: To visualize the binding orientation and key interactions of this compound.

  • Methodology:

    • The crystal structure of TEAD2 (e.g., PDB codes 5HGU, 5DQ8) was obtained from the Protein Data Bank.[1]

    • The protein structure was prepared and optimized using software suites like Schrodinger.[1]

    • A covalent docking protocol was employed to model the interaction between this compound and the TEAD2 structure, specifically targeting the Cys380 residue.

    • The resulting poses were analyzed to identify the most energetically favorable binding model, which showed this compound occupying the hydrophobic tunnel of the palmitate pocket.[1][2]

Cellular Target Engagement: Biotin Pull-Down Assay

This assay confirms that this compound engages with TEAD inside cells.

  • Objective: To demonstrate direct binding of this compound to endogenous TEAD in a cellular context.

  • Methodology:

    • PC9 cells were pre-treated with vehicle (DMSO) or non-biotinylated this compound (e.g., at 10 µM for 6 hours).[9]

    • Total cell lysates were prepared using a pull-down buffer.

    • A biotinylated version of the probe (e.g., biotin-MYF-01-037) was added to the lysates (e.g., 1 mg of protein with 1 µM probe) and incubated to allow binding to the target protein.[4][9]

    • Streptavidin agarose resin was added to the mixture to capture the biotinylated probe and any proteins bound to it.[9]

    • The resin was washed to remove non-specific binders.

    • The captured proteins were released from the resin by boiling and analyzed by Western blotting using a pan-TEAD antibody.

    • Expected Result: In lysates from cells pre-treated with this compound, the amount of TEAD pulled down by the biotinylated probe was significantly reduced, as the binding site was already occupied by the non-biotinylated compound.[4][9]

cluster_control Control (DMSO Pre-treatment) cluster_test Test (this compound Pre-treatment) Lysate_C Cell Lysate (TEAD Unbound) Biotin_Probe_C Add Biotin-MYF Probe Lysate_C->Biotin_Probe_C Streptavidin_C Add Streptavidin Beads Biotin_Probe_C->Streptavidin_C WB_C Western Blot for TEAD Streptavidin_C->WB_C Result_C Strong TEAD Signal WB_C->Result_C Lysate_T Cell Lysate (TEAD Bound by this compound) Biotin_Probe_T Add Biotin-MYF Probe Lysate_T->Biotin_Probe_T Streptavidin_T Add Streptavidin Beads Biotin_Probe_T->Streptavidin_T WB_T Western Blot for TEAD Streptavidin_T->WB_T Result_T Reduced TEAD Signal WB_T->Result_T

Workflow for the biotin pull-down cellular target engagement assay.
Disruption of YAP-TEAD Interaction: Co-Immunoprecipitation (Co-IP)

This is the definitive assay to show that a compound disrupts a protein-protein interaction within cells. While data is more readily available for the optimized successor MYF-03-69, the principle is identical.

  • Objective: To determine if this compound inhibits the endogenous interaction between YAP and TEAD.

  • Methodology:

    • NCI-H226 cells were treated with the inhibitor or a negative control for 24 hours.[1]

    • Cells were lysed in a buffer that preserves protein-protein interactions.

    • An antibody against a pan-TEAD antibody was added to the lysate to bind to TEAD and any associated proteins.

    • Protein A/G agarose beads were added to precipitate the antibody-protein complexes.

    • The beads were washed, and the precipitated proteins were analyzed by Western blotting using antibodies for both TEAD and YAP.

    • Expected Result: In cells treated with an effective inhibitor, the amount of YAP that co-precipitates with TEAD is significantly decreased compared to the control, indicating the disruption of their interaction.[1]

Logical Framework of this compound Action

The mechanism of this compound follows a clear, logical progression from target engagement to cellular effect.

A This compound Enters Cell B Binds to TEAD Palmitate Pocket A->B C Forms Covalent Bond with Cys380 (TEAD2) B->C D Allosteric Change & Blockade of YAP/TAZ Binding Site C->D E YAP/TAZ-TEAD Interaction Disrupted D->E F TEAD-Mediated Transcription is Inhibited E->F G Downregulation of Target Genes (e.g., CTGF, ANKRD1) F->G H Cellular Phenotype (e.g., Reduced Proliferation) G->H

Logical flow from target engagement to cellular outcome.

Conclusion

This compound is a foundational covalent inhibitor that targets a conserved cysteine in the TEAD palmitate pocket. Although its potency is modest, its discovery and characterization have been instrumental. It validated the druggability of the TEAD central pocket with covalent inhibitors and provided a critical starting point for structure-based design efforts that have led to more potent, clinically relevant pan-TEAD inhibitors. The experimental methodologies detailed herein represent the standard for characterizing such molecules, confirming target engagement, and demonstrating the desired disruption of the oncogenic YAP/TAZ-TEAD interaction.

References

The Impact of MYF-01-37 on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYF-01-37 is a novel small molecule that has garnered interest in the field of oncology for its unique mechanism of action targeting the Hippo signaling pathway. This technical guide provides an in-depth overview of this compound's impact on cancer cell proliferation, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer therapeutics.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] The interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development.

This compound has been identified as a covalent inhibitor of TEAD.[4][5][6] It selectively targets a conserved cysteine residue (Cys380 in TEAD2 and C359 in TEAD1) within the palmitate-binding pocket of TEAD, thereby disrupting the YAP-TEAD protein-protein interaction.[7][8] This guide explores the consequences of this inhibition on cancer cell proliferation.

Mechanism of Action: The Hippo Signaling Pathway and this compound Intervention

The Hippo pathway, when active, phosphorylates and inactivates YAP/TAZ, leading to their cytoplasmic retention and degradation. In many cancers, this pathway is defective, resulting in the constitutive nuclear localization of YAP/TAZ and their binding to TEAD, driving oncogenic gene expression. This compound intervenes at this crucial juncture. By covalently binding to TEAD, it allosterically prevents the association of YAP/TAZ, thereby inhibiting the transcription of their target genes.

Hippo_Pathway cluster_extracellular Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to Degradation Degradation YAP_TAZ_p->Degradation targeted for TEAD TEAD YAP_TAZ_n->TEAD binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes MYF_01_37 This compound MYF_01_37->TEAD covalently binds & inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data on this compound's Impact

While this compound serves as a valuable tool compound for studying the Hippo pathway, it is considered a sub-optimal chemical probe due to its modest potency in cellular proliferation assays and poor pharmacokinetic properties.[9] More potent analogs, such as MYF-03-69, have since been developed.[9]

The available quantitative data for this compound primarily highlights its on-target activity rather than broad anti-proliferative effects when used as a single agent.

Assay Type Cell Line Parameter Value Reference
TEAD mCherry Reporter AssayPC-9IC50~5 µM[8]
Gel-Based TEAD2 Palmitoylation AssayN/AIC50> 50 µM[8]
Cell Viability AssayEGFR-mutant NSCLC cell linesEffectMinimal impact up to 100 µM[4][5]

Note: The TEAD mCherry reporter assay measures the inhibition of YAP-TEAD transcriptional activity, while the palmitoylation assay measures the direct binding and inhibition of a key TEAD post-translational modification. The cell viability data indicates that this compound alone is not potently cytotoxic to these cell lines. However, it has been shown to have a significant effect in combination with other inhibitors, such as osimertinib and trametinib, where it can decrease the number of dormant cancer cells.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability / Proliferation Assay (2D Adherent Culture)

This protocol is adapted from methodologies used for testing related, more potent compounds.[9]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226, MSTO-211H for Hippo-defective mesothelioma)[9]

  • Complete cell culture medium

  • 384-well clear bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to seed 200 cells per well in a 384-well plate.[9]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium. Add the diluted compound to the designated wells.[9] Include a DMSO-only control.

  • Incubation: Incubate the treated plates for 5 days.[9]

  • Viability Measurement: On day 5, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[9]

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the concentration at which cell proliferation is inhibited.

TEAD Pull-Down Assay to Confirm Target Engagement

This protocol is based on the methodology described for confirming the binding of this compound to TEAD in cells.[7]

Objective: To demonstrate that this compound covalently binds to TEAD in a cellular context.

Materials:

  • PC-9 cells[7]

  • Complete cell culture medium

  • This compound

  • Biotinylated this compound probe

  • Pull-down buffer

  • Streptavidin agarose resin

  • 2x gel loading buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-TEAD antibody

Procedure:

  • Cell Treatment: Treat PC-9 cells with this compound at the desired concentrations (e.g., 1 µM, 10 µM) for 6 hours.[7]

  • Cell Lysis: Prepare total cell lysates using pull-down buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • TEAD Pull-Down: Combine 1 mg of total protein with 1 µM of biotinylated this compound and rotate at 4°C for 6 hours, followed by 1 hour at room temperature.[7]

  • Resin Incubation: Add streptavidin agarose resin and rotate for another 2 hours at 4°C.[7]

  • Washes: Wash the resin three times with pull-down buffer.[7]

  • Elution: Release the bound proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.[7]

  • Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-TEAD antibody to detect the amount of TEAD pulled down. A loading control using a small fraction of the total protein should also be run.[7]

Experimental Workflow and Logical Relationships

The investigation of this compound's impact on cancer cell proliferation follows a logical progression from target engagement to cellular effects.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cellular Assays cluster_analysis Data Analysis & Conclusion Palmitoylation_Assay TEAD Palmitoylation Assay Data_Analysis Data Analysis (IC50, % Inhibition) Palmitoylation_Assay->Data_Analysis Reporter_Assay YAP-TEAD Reporter Assay Reporter_Assay->Data_Analysis Target_Engagement TEAD Pull-Down Assay Cell_Viability Cell Proliferation Assay Target_Engagement->Cell_Viability Cell_Viability->Data_Analysis Gene_Expression_Analysis Target Gene Expression (e.g., CTGF) Gene_Expression_Analysis->Data_Analysis Conclusion Conclusion on Anti-Proliferative Impact Data_Analysis->Conclusion

Figure 2: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a pioneering covalent inhibitor of the YAP-TEAD interaction. While its direct impact on the proliferation of some cancer cell lines is modest when used as a monotherapy, it serves as a critical proof-of-concept tool, demonstrating that targeting the TEAD palmitate pocket is a viable strategy for modulating the Hippo pathway. The insights gained from studying this compound have paved the way for the development of more potent and pharmacologically suitable TEAD inhibitors with greater potential for clinical translation. Further research into combination therapies and the identification of sensitive cancer subtypes will be crucial in realizing the full therapeutic potential of this class of inhibitors.

References

Methodological & Application

Application Notes and Protocols for MYF-01-37 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It functions by targeting a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][4] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][5][6][7] this compound's mechanism of action makes it a valuable tool for studying the Hippo-YAP/TAZ signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ activation.

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to probe its biological activity.

Data Presentation

The following table summarizes the quantitative data for this compound in various cell-based assays as reported in the literature.

Assay TypeCell LineConcentration(s)Incubation TimeObserved EffectReference
YAP/TEAD InteractionHEK 293T10 µM24 hoursInhibition of direct YAP/TEAD interaction.[3]
Target Gene Expression (CTGF)PC-910 µM24 hoursReduction in the expression of the canonical YAP target gene, CTGF.[3]
Cell ViabilityEGFR-mutant NSCLC cell lines0.1, 1, 10, 100 µMNot SpecifiedMinimal impact on cell viability.[3]
TEAD Engagement (Pull-down)PC-910 µM (pretreatment)6 hoursLoss of direct TEAD pull-down by a biotinylated probe, confirming target engagement.[4]

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. A common method is the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., EGFR-mutant NSCLC lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1 µM to 100 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of YAP Target Gene Expression (CTGF) by qRT-PCR

This protocol details the measurement of changes in the expression of the YAP/TAZ target gene, Connective Tissue Growth Factor (CTGF), in response to this compound treatment.

Materials:

  • Cancer cell line known to express YAP/TAZ (e.g., PC-9)

  • 6-well plates

  • This compound (stock solution in DMSO)

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CTGF and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 10 µM this compound or vehicle control (DMSO) for 24 hours.[3]

  • After the incubation period, wash the cells with PBS and lyse them directly in the well using an RNA extraction reagent.

  • Isolate total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for CTGF and a housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF to the housekeeping gene and comparing the treatment group to the vehicle control.

Cellular TEAD Engagement Pull-Down Assay

This protocol is a competitive binding assay to confirm that this compound engages with TEAD in a cellular context. It involves pre-treating cells with this compound before lysing them and performing a pull-down with a biotinylated TEAD probe.

Materials:

  • Cell line of interest (e.g., PC-9)

  • This compound

  • Biotinylated TEAD probe (e.g., biotin-MYF-01-037)

  • Cell lysis buffer

  • Streptavidin-conjugated beads (e.g., agarose or magnetic)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against TEAD

Procedure:

  • Culture PC-9 cells to 80-90% confluency.

  • Pre-treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.[4]

  • Harvest and lyse the cells.

  • Incubate the cell lysates with a biotinylated TEAD probe (e.g., 1 µM biotin-MYF-01-037) for 2-4 hours at 4°C to allow the probe to bind to available TEAD.[4]

  • Add streptavidin-conjugated beads to the lysates and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe-TEAD complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using an anti-TEAD antibody to detect the amount of TEAD pulled down. A decrease in the TEAD signal in the this compound pre-treated sample compared to the vehicle control indicates successful target engagement.

Visualizations

MYF_01_37_Signaling_Pathway cluster_Hippo_Inactive Hippo Pathway Inactive cluster_MYF_01_37_Action Action of this compound cluster_Hippo_Inactive_Inhibited Inhibition by this compound YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binding Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Transcription This compound This compound This compound->TEAD Covalent Binding (Cys380) YAP/TAZ_i YAP/TAZ TEAD_i TEAD YAP/TAZ_i->TEAD_i Binding Blocked Target Gene Expression_i Target Gene Expression TEAD_i->Target Gene Expression_i Transcription Inhibited

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Experimental_Workflow_Gene_Expression cluster_Cell_Culture Cell Culture & Treatment cluster_RNA_Processing RNA Processing cluster_Analysis Analysis A Seed PC-9 cells in 6-well plates B Treat with 10 µM this compound or Vehicle (DMSO) for 24h A->B C Isolate Total RNA B->C D Synthesize cDNA C->D E Perform qRT-PCR for CTGF and Housekeeping Gene D->E F Analyze Relative Gene Expression (ΔΔCt) E->F

Caption: Workflow for Analyzing YAP Target Gene Expression.

Experimental_Workflow_Pull_Down cluster_Cell_Treatment_Lysis Cell Treatment & Lysis cluster_Pull_Down Pull-Down cluster_Detection Detection A Pre-treat PC-9 cells with 10 µM this compound or Vehicle for 6h B Harvest and Lyse Cells A->B C Incubate Lysate with Biotinylated TEAD Probe B->C D Capture with Streptavidin Beads C->D E Wash Beads D->E F Elute Proteins E->F G SDS-PAGE and Western Blot F->G H Probe with Anti-TEAD Antibody G->H I Analyze TEAD Signal H->I

Caption: Workflow for Cellular TEAD Engagement Pull-Down Assay.

References

Application Notes and Protocols for MYF-01-37 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a novel small molecule inhibitor that covalently targets the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. By binding to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, this compound allosterically disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] This disruption leads to the suppression of TEAD-YAP target gene expression, which is often dysregulated in various cancers, promoting cell proliferation and inhibiting apoptosis. These application notes provide a comprehensive guide for the use of this compound in in vitro settings, including recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound acts as a covalent inhibitor of TEAD transcription factors. The Hippo signaling pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In instances of Hippo pathway dysregulation, unphosphorylated YAP translocates to the nucleus and binds to TEAD, driving the transcription of pro-proliferative and anti-apoptotic genes. This compound intervenes by covalently modifying a cysteine residue in the central pocket of TEAD, which is crucial for its interaction with YAP. This covalent modification effectively blocks the formation of the YAP-TEAD transcriptional complex, thereby inhibiting downstream gene expression.

cluster_Hippo_Off Hippo Pathway OFF cluster_MYF0137 This compound Action cluster_Hippo_On Hippo Pathway ON YAP YAP TEAD TEAD YAP->TEAD Binding Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation Nucleus Nucleus Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation MYF0137 This compound MYF0137->TEAD Covalent Inhibition TEAD_Inhibited TEAD (Covalently Modified) LATS1_2 LATS1/2 LATS1_2->YAP Phosphorylation pYAP pYAP Degradation Degradation pYAP->Degradation Cytoplasm Cytoplasm

Figure 1: this compound Mechanism of Action in the Hippo Pathway.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line, assay type, and duration of treatment. The following tables summarize the reported concentrations for key in vitro experiments.

Table 1: this compound Concentration for Target Engagement and Downstream Effects

Cell LineAssay TypeConcentration(s)Incubation TimeObserved Effect
PC9TEAD Pull-down1 µM, 10 µM6 hoursLoss of direct TEAD pull-down, confirming target engagement.[1]
HEK293TYAP/TEAD Interaction10 µM24 hoursInhibition of direct YAP/TEAD interaction.[3][4]
PC9Gene Expression (CTGF)10 µM24 hoursReduction in the expression of the canonical YAP target gene CTGF.[3][4]

Table 2: this compound Concentration for Cell Viability and Phenotypic Assays

Cell Line TypeCell Line(s)Assay TypeConcentration RangeIncubation TimeObserved Effect
EGFR-mutant NSCLCVariousCell Viability0.1, 1, 10, 100 µMNot specifiedMinimal impact on cell viability.[3][4]
EGFR-mutant NSCLCNot specifiedDormant Cell Reduction (in combination with Osimertinib and Trametinib)10 µM10 daysDramatic decrease in dormant cells compared to combination treatment alone.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

TEAD Pull-Down Assay to Confirm Target Engagement

This protocol is adapted from a method using a biotinylated probe to pull down TEAD and can be used to demonstrate competitive binding by this compound.

start Seed PC9 cells treat Treat with this compound (1 µM or 10 µM, 6h) start->treat lyse Prepare whole-cell lysates treat->lyse incubate_probe Incubate lysate with biotinylated MYF-01-037 (1 µM) lyse->incubate_probe add_resin Add streptavidin agarose resin incubate_probe->add_resin wash Wash resin add_resin->wash elute Elute TEADs by boiling wash->elute analyze Analyze by Western Blot elute->analyze

Figure 2: Workflow for TEAD Pull-Down Assay.

Materials:

  • PC9 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Selleck Chemicals, S8950)

  • Biotinylated MYF-01-037 (as a probe)

  • Pulldown buffer (composition not specified, a standard lysis buffer with protease and phosphatase inhibitors is recommended)

  • Streptavidin agarose resin (e.g., Thermo Fisher Scientific, 20347)

  • 2x Laemmli sample buffer

  • Antibodies: Anti-TEAD (e.g., Cell Signaling Technology, #13295) and a suitable secondary antibody.

Procedure:

  • Cell Culture and Treatment: Seed PC9 cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with 1 µM or 10 µM this compound for 6 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using pulldown buffer.

  • TEAD Pull-down:

    • Combine 1 mg of total protein from the cell lysate with 1 µM of biotinylated MYF-01-037.

    • Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

    • Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

  • Washing and Elution:

    • Wash the resin three times with pulldown buffer.

    • Elute the pulled-down proteins by boiling the resin in 2x Laemmli sample buffer for 10 minutes.

  • Western Blotting:

    • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-TEAD antibody to detect the amount of pulled-down TEAD.

    • A significant reduction in the amount of pulled-down TEAD in the this compound-treated samples compared to the vehicle control indicates successful target engagement.

YAP-TEAD Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the disruption of the endogenous YAP-TEAD protein-protein interaction by this compound.

start Culture HEK293T cells treat Treat with this compound (10 µM, 24h) start->treat lyse Lyse cells in Co-IP buffer treat->lyse preclear Pre-clear lysate with Protein A/G agarose lyse->preclear ip Immunoprecipitate with anti-YAP antibody preclear->ip wash Wash beads ip->wash elute Elute immunocomplexes wash->elute analyze Analyze by Western Blot for TEAD elute->analyze

Figure 3: Workflow for YAP-TEAD Co-Immunoprecipitation.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Protein A/G agarose beads (e.g., Santa Cruz Biotechnology, sc-2003)

  • Antibodies:

    • Anti-YAP for immunoprecipitation (e.g., Proteintech, 13584-1-AP)

    • Anti-TEAD for Western blotting (e.g., Cell Signaling Technology, #13295)

    • Anti-YAP for Western blotting (e.g., Cell Signaling Technology, #4912)

    • Appropriate secondary antibodies

Procedure:

  • Cell Culture and Treatment: Culture HEK293T cells to 70-80% confluency. Treat the cells with 10 µM this compound for 24 hours. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-YAP antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with Co-IP lysis buffer.

    • Elute the immunocomplexes by boiling the beads in 2x Laemmli sample buffer.

  • Western Blotting:

    • Analyze the eluted samples by Western blotting.

    • Probe one membrane with an anti-TEAD antibody to detect the amount of TEAD that co-immunoprecipitated with YAP.

    • Probe a second membrane with an anti-YAP antibody to confirm successful immunoprecipitation of YAP.

    • A decrease in the TEAD signal in the this compound-treated sample indicates disruption of the YAP-TEAD interaction.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Gene Expression

This protocol measures the effect of this compound on the expression of a key YAP-TEAD target gene, CTGF.

Materials:

  • PC9 cells

  • This compound

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

  • SYBR Green qPCR master mix (e.g., Applied Biosystems PowerUp SYBR Green Master Mix)

  • qPCR primers for human CTGF and a housekeeping gene (e.g., GAPDH):

    • CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

    • CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'

    • GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

    • GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Procedure:

  • Cell Treatment and RNA Extraction: Treat PC9 cells with 10 µM this compound for 24 hours. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions using SYBR Green master mix, cDNA, and the primers for CTGF and GAPDH.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of CTGF using the ΔΔCt method, normalizing to the expression of GAPDH.

    • A significant decrease in CTGF mRNA levels in this compound-treated cells indicates inhibition of YAP-TEAD transcriptional activity.

Cell Viability Assay

This protocol can be used to assess the impact of this compound on the viability of EGFR-mutant NSCLC cell lines.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., PC9, HCC827)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability at each concentration.

Conclusion

This compound is a valuable research tool for investigating the Hippo signaling pathway and the therapeutic potential of TEAD inhibition. The protocols and concentration guidelines provided here offer a solid foundation for conducting in vitro experiments to explore the biological effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocol: Preparation and Handling of MYF-01-37 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the covalent TEAD inhibitor, MYF-01-37.

Abstract: this compound is a covalent inhibitor that targets the TEAD family of transcription factors, key components of the Hippo signaling pathway.[1][2][3] It functions by irreversibly binding to a conserved cysteine residue (Cys380 in TEAD2) within the central palmitate-binding pocket, which allosterically disrupts the protein-protein interaction between TEAD and its co-activator YAP.[2][3][4] Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of stock solutions in Dimethyl Sulfoxide (DMSO), along with data on its chemical properties, mechanism of action, and stability.

This compound: Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 298.30 g/mol [1][2][5]
Molecular Formula C₁₅H₁₇F₃N₂O[1][2][5]
CAS Number 2416417-65-5[1][2][5]
Appearance Solid, White to off-white[1]
Solubility in DMSO 55 - 250 mg/mL (184 - 838 mM)[1][2][6][7]
Purity >98% (typically)N/A

Note: Solubility can be enhanced with sonication. It is highly recommended to use newly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[1][2]

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the Hippo-YAP signaling pathway, which is a critical regulator of cell proliferation, apoptosis, and organ size. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ. YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF.[4][6]

This compound covalently binds to a cysteine residue in the central pocket of TEAD, preventing its interaction with YAP and thereby inhibiting downstream gene transcription.[3][4]

Figure 1. this compound inhibits the Hippo-YAP signaling pathway by targeting TEAD.

Experimental Protocols

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (bath or probe type)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Preparation: Perform all steps in a chemical fume hood or biological safety cabinet to ensure sterility and safety.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder (Molecular Weight: 298.30 g/mol ).

  • Calculation: To prepare a 10 mM stock solution from 1 mg of powder, the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 298.30 g/mol ) = 0.0003352 L

    • Volume (µL) = 335.2 µL

  • Dissolution: Add 335.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[1]

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.[1][6]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots as recommended in Section 5.

For convenience, the table below provides the required volume of DMSO to add to a specific mass of this compound to achieve common stock concentrations.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg3.3523 mL
5 mM 1 mg670.5 µL
10 mM 1 mg335.2 µL
1 mM 5 mg16.7617 mL
5 mM 5 mg3.3523 mL
10 mM 5 mg1.6762 mL

Data derived from supplier datasheets.[1][7][8]

For cell-based assays, the high-concentration DMSO stock must be diluted to the final working concentration in cell culture media.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, first dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

  • Final Dilution: Add the required volume of the stock or intermediate solution to pre-warmed (37°C) cell culture medium. Mix immediately by gentle inversion or pipetting. For example, to make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Experimental Workflow Overview

The following diagram illustrates a typical workflow from preparing the this compound stock solution to its application in a cell-based experiment.

MYF0137_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot Stock Solution (Single-Use Volumes) dissolve->aliquot store Store Aliquots at -80°C aliquot->store prepare_working Prepare Working Dilution in Culture Medium store->prepare_working For Experiment treat_cells Treat Cells (Include Vehicle Control) prepare_working->treat_cells assay Perform Downstream Assay (e.g., Viability, qPCR, Western Blot) treat_cells->assay end End assay->end

Figure 2. General workflow for preparing and using this compound in research.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureStability PeriodReference
Solid Powder -20°C3 years[1][2][5]
4°C2 years[1]
In DMSO -80°C6 - 12 months[1][2][5]
-20°C1 month[1][2][5]

Recommendations:

  • Store the solid powder protected from light and moisture.

  • Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]

  • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1][7]

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Exercise caution and avoid direct skin contact with the solution.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for MYF-01-37 Pull-Down Assay with Biotinylated Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, targeting a conserved cysteine residue (Cys380 in TEAD2).[1][2][3] By binding to TEAD, this compound allosterically disrupts the critical protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][4] This interaction is a key downstream step in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway and subsequent activation of the YAP/TEAD transcriptional complex are implicated in the development and progression of various cancers.[5]

These application notes provide a detailed protocol for a pull-down assay using a biotinylated version of this compound to isolate and identify its direct binding partner, TEAD, from cell lysates. This method is a powerful tool for target engagement studies, confirming the interaction of this compound with its intended target in a cellular context.

Signaling Pathway

The Hippo signaling pathway is a complex kinase cascade that ultimately controls the localization and activity of the transcriptional co-activator YAP. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP, its sequestration in the cytoplasm, and subsequent degradation. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound covalently binds to TEAD, preventing its association with YAP and thereby inhibiting its oncogenic signaling.

Hippo Signaling Pathway and this compound Mechanism of Action.

Quantitative Data

This compound is a first-generation covalent TEAD inhibitor. Subsequent optimization has led to the development of more potent analogs. The following table summarizes the available inhibitory activities of this compound and its derivatives.

CompoundTargetAssayIC50 / EC50Cell LineReference
This compoundTEADCellular AssaysMicromolar concentrations required-[5]
MYF-03-69TEADAnti-palmitoylationSubmicromolar IC50s for TEAD1-4Recombinant Protein[5]
MYF-03-176 (Compound 22)TEAD TranscriptionReporter Assay17 ± 5 nM (IC50)-[6]
MYF-03-176 (Compound 22)All TEADsBiochemical AssayLow nanomolar IC50sRecombinant Protein[6]

Experimental Protocols

Biotinylated this compound Pull-Down Assay

This protocol details the procedure for capturing TEAD proteins from cell lysates using a biotinylated this compound probe and streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest (e.g., PC-9, HEK293T)

  • Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Wash Buffer

  • Elution Buffer

  • Protease and phosphatase inhibitor cocktails

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents

  • Anti-TEAD antibody

Experimental Workflow:

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elution cluster_analysis Analysis A Cell Culture B Cell Lysis A->B Harvest cells C Clarify Lysate B->C Centrifugation D Incubate Lysate with Biotinylated this compound C->D Add probe to lysate E Add Streptavidin Beads D->E Incubate F Wash Beads E->F Capture complex G Elute Bound Proteins F->G Remove non-specific binders H SDS-PAGE G->H Denature proteins I Western Blot (Anti-TEAD) H->I Identify TEAD

Experimental workflow for the this compound pull-down assay.

Detailed Methodology:

1. Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. A common choice is RIPA buffer, but for preserving protein-protein interactions, a non-denaturing buffer like IP Lysis Buffer is recommended.[7][8]

  • RIPA Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
  • IP Lysis Buffer Recipe: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

2. Binding of Biotinylated this compound to TEAD: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer. b. Add the biotinylated this compound probe to the lysate at a final concentration of 1-5 µM. c. Incubate for 4-6 hours at 4°C with gentle rotation.[9]

3. Capture of the Biotin-Probe-Protein Complex: a. While the lysate and probe are incubating, prepare the streptavidin magnetic beads. Wash the required volume of beads three times with Lysis Buffer. b. Add the pre-washed streptavidin beads to the lysate-probe mixture. c. Incubate for an additional 1-2 hours at 4°C with gentle rotation.[9]

4. Washing: a. Pellet the magnetic beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes with rotation, pellet the beads, and discard the supernatant.

  • Wash Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150-300 mM NaCl, 0.1% NP-40. The salt concentration can be adjusted to modulate stringency.

5. Elution: a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[9] c. Pellet the beads using the magnetic stand and collect the supernatant containing the eluted proteins.

6. Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody specific for TEAD. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Controls:

  • Negative Control 1 (No Probe): Perform the pull-down assay with cell lysate and streptavidin beads but without the biotinylated this compound probe to control for non-specific binding to the beads.

  • Negative Control 2 (Competition): Pre-incubate the cell lysate with an excess of non-biotinylated this compound before adding the biotinylated probe. A significant reduction in the pulled-down TEAD signal would indicate specific binding of the probe.

  • Input: Load a small fraction of the initial cell lysate onto the SDS-PAGE gel to confirm the presence of TEAD in the starting material.

References

Application Notes and Protocols for MYF-01-37 Treatment in PC-9 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a novel small molecule that functions as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, targeting a conserved cysteine residue (Cys380 in TEAD2). In the context of non-small cell lung cancer (NSCLC), particularly in cell lines like PC-9 which harbor EGFR mutations, the Hippo-YAP signaling pathway is often implicated in tumor progression and drug resistance. By inhibiting the interaction between the transcriptional co-activator YAP and TEAD, this compound offers a targeted approach to modulate the transcriptional output of the Hippo pathway. These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the effects of this compound on PC-9 cells.

Mechanism of Action

This compound covalently binds to TEAD transcription factors, thereby disrupting the YAP-TEAD protein-protein interaction. This prevents the nuclear YAP/TEAD complex from binding to DNA and activating the transcription of target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). In PC-9 cells, this leads to a reduction in the expression of canonical YAP target genes, such as Connective Tissue Growth Factor (CTGF). While this compound alone has shown minimal impact on the viability of PC-9 cells at various concentrations, its potential to sensitize cells to other targeted therapies or to affect dormant cell populations warrants further investigation.[1]

Data Presentation

Table 1: Effect of this compound on PC-9 Cell Viability (MTT Assay)
TreatmentConcentration (µM)Incubation Time (hours)Cell Viability (% of Control)
DMSO (Control)-72100
This compound0.172Minimal effect
This compound172Minimal effect
This compound1072Minimal effect
This compound10072Minimal effect
Note: Published data indicates minimal impact on cell viability of several EGFR-mutant NSCLC cell lines, including PC-9, when treated with this compound alone.[1] This table represents expected outcomes.
Table 2: Effect of this compound on YAP Target Gene Expression in PC-9 Cells
TreatmentConcentration (µM)Incubation Time (hours)Relative CTGF mRNA Expression (Fold Change)
DMSO (Control)-241.0
This compound1024Reduction observed
Note: A reduction in the canonical YAP target gene CTGF expression in PC-9 cells was observed after treatment with 10 µM this compound for 24 hours.[1] Specific fold change should be determined experimentally.
Table 3: Representative Data Table for Apoptosis Analysis (Annexin V/PI Staining)
TreatmentConcentration (µM)Incubation Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
DMSO (Control)-48Experimental DataExperimental Data
This compound148Experimental DataExperimental Data
This compound1048Experimental DataExperimental Data
This compound10048Experimental DataExperimental Data
Note: This table provides a template for presenting apoptosis data. Specific quantitative data on the effect of this compound alone on apoptosis in PC-9 cells is not readily available in published literature and needs to be generated experimentally.
Table 4: Representative Data Table for Cell Cycle Analysis (Propidium Iodide Staining)
TreatmentConcentration (µM)Incubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
DMSO (Control)-48Experimental DataExperimental DataExperimental Data
This compound148Experimental DataExperimental DataExperimental Data
This compound1048Experimental DataExperimental DataExperimental Data
This compound10048Experimental DataExperimental DataExperimental Data
Note: This table provides a template for presenting cell cycle analysis data. Specific quantitative data on the effect of this compound alone on the cell cycle distribution of PC-9 cells is not readily available in published literature and needs to be generated experimentally.

Mandatory Visualizations

MYF_01_37_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo_core Hippo Pathway Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 GPCR Signaling GPCR Signaling GPCR Signaling->LATS1_2 MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates TAZ TAZ LATS1_2->TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_p p-YAP Degradation 14-3-3 Mediated Degradation YAP_p->Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n translocates TAZ_p p-TAZ TAZ_p->Degradation TAZ->TAZ_p TAZ_n TAZ TAZ->TAZ_n translocates TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_n->TEAD TAZ_n->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation MYF_01_37 This compound MYF_01_37->TEAD inhibits

Caption: this compound inhibits the Hippo-YAP signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Start Start with PC-9 Cells Culture Culture PC-9 cells in RPMI-1640 + 10% FBS Start->Culture Seed Seed cells in appropriate plates/flasks Culture->Seed Prepare_Drug Prepare this compound stock solution in DMSO Treat Treat cells with varying concentrations of this compound Prepare_Drug->Treat Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Incubate->Cell_Cycle Western_Blot Western Blotting Incubate->Western_Blot

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

PC-9 Cell Culture

Materials:

  • PC-9 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 6-well, 12-well, and 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cells with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • PC-9 cells

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed PC-9 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a DMSO control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • PC-9 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed PC-9 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • PC-9 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed PC-9 cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

Materials:

  • PC-9 cells

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-p-YAP (Ser127), anti-TEAD, anti-CTGF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed PC-9 cells and treat with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use GAPDH or β-actin as a loading control.

References

Application Notes: MYF-01-37 for Investigating Tumor Dormancy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tumor dormancy is a critical phase in cancer progression where residual tumor cells exist in a state of quiescence, often leading to late-stage recurrence and therapeutic resistance. The Hippo signaling pathway and its downstream effectors, YAP and TAZ, have been identified as key regulators of this dormant state. The transcriptional activity of YAP/TAZ is mediated through their interaction with TEAD family transcription factors. MYF-01-37 is a novel, covalent inhibitor of TEAD that provides a valuable chemical tool to probe and potentially eradicate dormant cancer cells.[1][2]

This compound works by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins (Cys380 in TEAD2), thereby allosterically disrupting the YAP-TEAD protein-protein interaction.[3][4][5] This leads to the downregulation of YAP/TEAD target genes, which are crucial for cell proliferation and survival.[6][7] These application notes provide detailed protocols for utilizing this compound to study and target therapy-induced tumor dormancy, particularly in non-small cell lung cancer (NSCLC) models.

Mechanism of Action of this compound

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is active, it phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, resulting in the translocation of YAP to the nucleus. Nuclear YAP binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[8]

This compound is an acrylamide-containing small molecule that covalently modifies a key cysteine residue in the central lipid-binding pocket of TEAD, a site required for its stability and interaction with YAP.[2][6] By occupying this pocket, this compound prevents TEAD palmitoylation and allosterically disrupts the YAP-TEAD complex, thereby inhibiting downstream gene transcription.[5][6]

Caption: this compound covalently inhibits TEAD, disrupting the YAP-TEAD interaction.

Data Presentation

Quantitative data from referenced studies are summarized below for clarity and comparison.

Table 1: In Vitro Potency of this compound

Assay Cell Line Parameter Value Reference
YAP1-TEAD Interaction HEK293T IC₅₀ 0.8 µM [9]
TEAD mCherry Reporter PC-9 IC₅₀ ~5 µM [10]

| Gel-Based TEAD2 Palmitoylation | Recombinant Protein | IC₅₀ | > 50 µM |[10] |

Table 2: Cellular Effects of this compound in NSCLC Models

Cell Line Treatment Duration Effect Reference
PC-9 10 µM this compound 24 hours Reduction in CTGF (YAP target gene) expression [4][7]
Various EGFR-mutant NSCLC 0.1 - 100 µM this compound Not specified Minimal impact on cell viability (as a single agent) [4][11]

| PC-9 (Dormant) | 10 µM this compound + Osimertinib/Trametinib | 10 days | Dramatic decrease in dormant cell populations |[4][11] |

Experimental Protocols

The following protocols are based on methodologies described in studies utilizing this compound to investigate tumor dormancy.[1][10]

Protocol 1: Induction of a Dormant State in NSCLC Cells

This protocol describes how to induce a stable, drug-tolerant dormant state in EGFR-mutant NSCLC cells, which is characterized by high YAP/TEAD activity.

Materials:

  • PC-9 cells (EGFR exon 19 deletion)

  • RPMI-1640 medium with 10% FBS

  • Osimertinib (EGFR inhibitor)

  • Trametinib (MEK inhibitor)

  • DMSO (vehicle control)

Procedure:

  • Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS.

  • To induce dormancy, treat the cells with a combination of 100 nM Osimertinib and 30 nM Trametinib (OT).

  • Maintain the cells in the presence of the drugs, replacing the medium every 3-4 days.

  • Monitor the cells for signs of growth arrest and the emergence of a stable population of non-proliferating, "persister" cells. This dormant state is typically established over several weeks (e.g., 6-15 weeks).[1]

  • Confirm the dormant phenotype by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) activity and verifying the suppression of EGFR downstream signaling (e.g., p-ERK) via Western blot.[1]

Protocol 2: Targeting Dormant Cells with this compound

This protocol details how to treat the induced dormant cell population with this compound to promote apoptosis.

Materials:

  • Dormant PC-9 cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Osimertinib and Trametinib

  • Cell viability assay kit (e.g., CellTiter-Glo) or apoptosis assay kit (e.g., Caspase-Glo 3/7)

Procedure:

  • Plate the established dormant PC-9 cells at a suitable density.

  • Continue to treat the cells with the combination of 100 nM Osimertinib and 30 nM Trametinib to maintain the dormant state.

  • Add this compound to the treatment media at a final concentration of 10 µM. Include a vehicle control (DMSO) group.

  • Incubate the cells for the desired period (e.g., 10 days).[11]

  • At the end of the treatment period, assess the outcome:

    • Cell Viability: Measure the number of viable cells using an appropriate assay to quantify the reduction in the dormant population.

    • Apoptosis: Measure caspase 3/7 activity to confirm that this compound induces apoptosis in the dormant cells.

Experimental_Workflow cluster_setup Phase 1: Induction of Dormancy cluster_treatment Phase 2: Targeting Dormant Cells cluster_analysis Phase 3: Analysis start Culture Proliferating PC-9 Cells induce Treat with Osimertinib (100nM) + Trametinib (30nM) start->induce establish Establish Stable Dormant Cell Population (Weeks) induce->establish treat_control Control Group: Maintain OT Treatment establish->treat_control treat_myf Experimental Group: Add this compound (10µM) to OT Treatment establish->treat_myf analysis Assess Outcomes after 10 Days: - Cell Viability Assay - Apoptosis Assay - Western Blot (YAP targets) treat_control->analysis treat_myf->analysis

Caption: Workflow for studying the effect of this compound on drug-induced tumor dormancy.
Protocol 3: Validation of TEAD Target Engagement in Cells

This protocol uses a competitive pull-down assay to confirm that this compound engages with TEAD proteins inside the cell.[3]

Materials:

  • PC-9 cells

  • This compound

  • Biotinylated this compound (probe)

  • Cell lysis buffer (pulldown buffer)

  • Streptavidin agarose resin

  • SDS-PAGE gels and Western blot reagents

  • Anti-TEAD antibody

Procedure:

  • Plate PC-9 cells and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 6 hours.[3]

  • Lyse the cells and prepare total cell lysates (e.g., 1 mg of total protein per sample).

  • To pull down TEAD, add biotinylated this compound probe (e.g., at 1 µM) to the lysates. Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Add streptavidin agarose resin to each sample and rotate for another 2 hours at 4°C to capture the biotinylated probe and any bound proteins.

  • Wash the resin three times with pulldown buffer to remove non-specific binders.

  • Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.

  • Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-TEAD antibody.

  • Expected Outcome: The amount of TEAD pulled down will be significantly reduced in the samples pre-treated with non-biotinylated this compound, as it occupies the binding site and prevents the biotinylated probe from binding. This confirms target engagement in a cellular context.[3]

References

Application Notes and Protocols: MYF-01-37 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. By targeting a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, this compound effectively disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1][2][3] This disruption inhibits the transcription of pro-proliferative and anti-apoptotic genes, making this compound a promising candidate for cancer therapy, particularly in tumors with a dysregulated Hippo pathway.[1][3]

Recent preclinical studies have highlighted the potential of this compound in combination with other targeted therapies to overcome drug resistance and eradicate dormant cancer cells. A notable example is its use with the EGFR inhibitor osimertinib and the MEK inhibitor trametinib in EGFR-mutant non-small cell lung cancer (NSCLC).[4][5] This combination has been shown to significantly reduce the population of dormant cancer cells that survive initial treatment, a major cause of tumor recurrence.[4][5]

These application notes provide a comprehensive overview of the use of this compound in combination cancer therapy, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Combination Therapies in EGFR-Mutant NSCLC
Cell LineTreatmentConcentrationEffectSource
PC-9This compound10 µMMinimal impact on cell viability as a single agent.[4]
PC-9Osimertinib (O) + Trametinib (T)100 nM (O) + 30 nM (T)Induction of a dormant, senescent-like state.[4]
PC-9This compound + O + T10 µM (this compound) + 100 nM (O) + 30 nM (T)Dramatic decrease in the number of dormant cells after 10 days of treatment.[4]
HEK 293TThis compoundIC50 = 0.8 µMInhibition of direct YAP/TEAD interaction.[6]
PC-9This compound10 µMReduction in the expression of the canonical YAP target gene, CTGF.[7]

Signaling Pathways and Mechanisms of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell growth and survival.

This compound acts by covalently binding to a cysteine residue in the palmitate-binding pocket of TEAD, thereby preventing its interaction with YAP/TAZ and inhibiting downstream gene transcription.[1][3] In the context of EGFR-mutant NSCLC treated with osimertinib and trametinib, a population of cells can enter a dormant state characterized by high YAP/TEAD activity.[4] This YAP-mediated transcriptional program promotes cell survival and resistance to therapy.[5] By inhibiting TEAD, this compound disrupts this survival mechanism, leading to the elimination of dormant cancer cells.[4]

Hippo Signaling Pathway and this compound Intervention cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Activates GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates YAP_TAZ_n->TEAD Binds to MYF0137 This compound MYF0137->TEAD Covalently Binds & Inhibits

Hippo pathway and this compound mechanism.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound in combination with other therapies on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-9)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound, Osimertinib, Trametinib (or other drugs of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, osimertinib, and trametinib in complete medium.

    • For combination treatments, prepare drug mixtures at the desired ratios and concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: TEAD Pull-Down Assay

This protocol is for confirming the direct binding of this compound to TEAD proteins in a cellular context.

Materials:

  • Cancer cell lines (e.g., PC-9)

  • This compound

  • Biotinylated this compound (or a similar biotinylated probe)

  • Pull-down buffer (specific composition may need optimization, but typically contains non-ionic detergents like NP-40 or Triton X-100, protease and phosphatase inhibitors)

  • Streptavidin agarose resin

  • 2x SDS-PAGE loading buffer

  • Western blotting equipment and reagents

  • Anti-TEAD antibody

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with either vehicle or non-biotinylated this compound (e.g., 10 µM) for 6 hours to serve as a competition control.

    • Lyse the cells using the pull-down buffer.

    • Quantify the protein concentration of the lysates.

  • Biotinylated Probe Incubation:

    • Take 1 mg of total protein from each lysate and add the biotinylated this compound probe to a final concentration of 1 µM.

    • Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Streptavidin Pull-Down:

    • Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample.

    • Incubate with rotation for another 2 hours at 4°C.

  • Washing and Elution:

    • Wash the resin three times with pull-down buffer.

    • Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-TEAD antibody to detect the pulled-down TEAD. A loading control using a small fraction of the total lysate should also be run.

Protocol 3: Synergy Analysis using the Combination Index (CI) Method

This protocol outlines the general workflow for determining if the combination of this compound with other drugs results in a synergistic, additive, or antagonistic effect using the Chou-Talalay method.

Synergy Analysis Workflow A 1. Single Agent Dose-Response B Determine IC50 for each drug A->B C 2. Combination Treatment D Treat cells with drugs at a constant ratio (based on IC50 values) C->D E 3. Cell Viability Assay (e.g., MTT or CellTiter-Glo) F Generate dose-response curves for the combination E->F G 4. Calculate Combination Index (CI) H Use software like CompuSyn or custom scripts G->H I 5. Interpret Results J CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism I->J

Workflow for Synergy Analysis.

Procedure:

  • Determine Single-Agent Potency:

    • Perform dose-response experiments for each individual drug (this compound, osimertinib, trametinib) to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).

  • Combination Studies:

    • Design experiments where the drugs are combined at a constant ratio based on their IC50 values (e.g., a ratio of 1:1, 1:2, etc., of their respective IC50s).

    • Perform cell viability assays with a range of concentrations of the drug combination.

  • Data Analysis:

    • Use software such as CompuSyn or custom scripts in statistical software (e.g., R) to calculate the Combination Index (CI) based on the dose-response data for the single agents and the combination.

    • The CI value provides a quantitative measure of the interaction between the drugs.

  • Interpretation:

    • CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of the individual drugs).

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the effects of the individual drugs).

Conclusion

This compound represents a promising therapeutic agent, particularly in combination with other targeted therapies. Its ability to disrupt the YAP/TAZ-TEAD interaction provides a novel mechanism to overcome drug resistance and eliminate dormant cancer cells. The protocols and data presented here offer a framework for researchers to further investigate the potential of this compound in various cancer models and therapeutic contexts. Further studies are warranted to fully elucidate the synergistic potential of this compound with a broader range of anti-cancer agents and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Methodology for Assessing MYF-01-37 Covalent Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a novel small molecule identified as a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4] It specifically targets a conserved cysteine residue (Cys380 in TEAD2 and C359 in TEAD1) located within the palmitate-binding pocket.[1][3] The covalent modification of this cysteine by this compound disrupts the interaction between TEAD and its coactivator, YAP (Yes-associated protein), thereby inhibiting downstream signaling pathways implicated in cell proliferation and oncogenesis.[2][5] The assessment of its covalent binding is crucial for understanding its mechanism of action, potency, and selectivity.

This document provides detailed application notes and protocols for assessing the covalent binding of this compound to its TEAD targets.

Data Presentation

Table 1: Summary of this compound and its Interaction with TEAD

ParameterDescriptionReference
Inhibitor This compound[1][2]
Target Protein TEAD (TEA Domain) transcription factors (e.g., TEAD1, TEAD2)[1][3]
Target Residue Cys380 (in TEAD2), Cys359 (in TEAD1)[1]
Binding Type Covalent[2][3]
Mechanism Forms a covalent bond with the target cysteine, disrupting the YAP-TEAD interaction.[5]

Table 2: Key Methodologies for Assessing this compound Covalent Binding

MethodologyPurposeKey Parameters Measured
Mass Spectrometry (MS) Direct detection and characterization of the covalent adduct.Mass shift corresponding to the addition of this compound; Identification of the modified peptide and residue.
Competitive Pull-Down Assay Confirmation of target engagement in a cellular context.Reduction in pull-down of TEAD by a biotinylated probe in the presence of this compound.
Kinetic Assays Determination of the rate and efficiency of covalent bond formation.kinact (rate of inactivation), Ki (inhibitor binding affinity).
X-ray Crystallography High-resolution structural information of the covalent adduct.3D structure of this compound bound to TEAD, confirming the covalent linkage and binding pose.
Activity-Based Protein Profiling (ABPP) Assessment of selectivity across the proteome.Identification of other potential off-target proteins that covalently bind to this compound.

Experimental Protocols

Mass Spectrometry-Based Adduct Detection

Mass spectrometry is a primary and definitive method for confirming the covalent binding of an inhibitor to its target protein.[6] This can be performed on the intact protein or by analyzing peptides after proteolytic digestion (bottom-up proteomics).

a. Intact Protein Mass Analysis

This protocol aims to detect the mass shift in the target protein upon covalent modification.

Protocol:

  • Incubation: Incubate recombinant purified TEAD protein with a molar excess (e.g., 10-fold) of this compound in an MS-compatible buffer (e.g., ammonium bicarbonate) at room temperature for 1 hour.[3] Include a vehicle control (e.g., DMSO) incubation.

  • Purification: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS). The LC step helps to further purify the protein.[7]

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of this compound (298.3 Da) in the treated sample compared to the control confirms covalent adduct formation.[1][6]

b. Peptide Mapping by LC-MS/MS

This protocol identifies the specific amino acid residue that is covalently modified.

Protocol:

  • Adduct Formation: Follow step 1 from the intact protein analysis protocol.

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). The alkylation step should be omitted if the goal is to confirm modification of the target cysteine without ambiguity from other cysteines.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-tandem mass spectrometry (LC-MS/MS). The instrument will isolate peptides, fragment them, and measure the mass of the fragments.[6]

  • Data Analysis: Search the MS/MS data against the protein sequence of TEAD. Look for a peptide that shows a mass shift of +298.3 Da. The fragmentation pattern of this modified peptide will pinpoint the exact modified residue, which is expected to be Cys380 for TEAD2.[3][8]

Competitive Pull-Down Assay for Target Engagement

This assay confirms that this compound engages with TEAD in a complex biological sample, such as a whole-cell lysate.[1]

Protocol:

  • Cell Treatment: Treat cells (e.g., PC9 cells) with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 6 hours.[1]

  • Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.

  • Competitive Binding: To 1 mg of total protein from each treatment group, add a biotinylated version of a TEAD binder (e.g., biotin-MYF-01-37) at a fixed concentration (e.g., 1 µM).[1] Incubate at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Pull-Down: Add streptavidin agarose resin to the lysates and incubate for an additional 2 hours at 4°C to capture the biotinylated probe and any bound proteins.[1]

  • Washing: Wash the resin three times with pulldown buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the resin by boiling in gel loading buffer. Resolve the proteins by SDS-PAGE and perform a Western blot using an anti-TEAD antibody.

  • Analysis: A decrease in the amount of TEAD pulled down in the samples pre-treated with this compound, compared to the vehicle control, indicates that this compound is occupying the binding site and preventing the binding of the biotinylated probe.[1]

Kinetic Analysis of Covalent Inhibition

Kinetic assays are essential to quantify the efficiency of a covalent inhibitor. The key parameters are the initial binding affinity (Ki) and the maximal rate of covalent modification (kinact). The overall potency is often expressed as the second-order rate constant kinact/Ki.[9][10]

Protocol: Pre-incubation Time-Dependent IC50 Assay

  • Pre-incubation: Pre-incubate the TEAD protein with various concentrations of this compound for different periods (e.g., 0, 15, 30, 60 minutes).

  • Initiate Reaction: After each pre-incubation time, add a substrate for a TEAD activity assay (e.g., a fluorescently labeled YAP peptide in a fluorescence polarization assay).

  • Measure Activity: Measure the reaction rate at each inhibitor concentration and for each pre-incubation time.

  • Data Analysis: Plot the IC50 values against the pre-incubation time. The IC50 will decrease over time as more of the protein becomes covalently and irreversibly inhibited.[11][12] These data can then be fitted to specific equations to determine the kinact and Ki values.

Visualizations

experimental_workflow_mass_spectrometry cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Incubate_I Incubate TEAD with this compound Purify_I Desalt/Purify Incubate_I->Purify_I LCMS_I LC-MS Analysis Purify_I->LCMS_I Analyze_I Detect Mass Shift (+298.3 Da) LCMS_I->Analyze_I Incubate_P Incubate TEAD with this compound Digest_P Proteolytic Digestion (e.g., Trypsin) Incubate_P->Digest_P LCMSMS_P LC-MS/MS Analysis Digest_P->LCMSMS_P Analyze_P Identify Modified Peptide & Residue LCMSMS_P->Analyze_P

Caption: Workflow for Mass Spectrometry-Based Covalent Adduct Detection.

experimental_workflow_pulldown TreatCells Treat Cells with This compound or Vehicle LyseCells Prepare Cell Lysates TreatCells->LyseCells Compete Add Biotinylated Probe to Lysates LyseCells->Compete Pulldown Pull-Down with Streptavidin Resin Compete->Pulldown Wash Wash Resin Pulldown->Wash EluteWB Elute Proteins & Perform Western Blot for TEAD Wash->EluteWB Analyze Analyze Reduction in TEAD Signal EluteWB->Analyze

Caption: Workflow for the Competitive Pull-Down Assay.

signaling_pathway_disruption cluster_inhibition YAP YAP TEAD TEAD YAP->TEAD Binds Gene Target Gene Expression TEAD->Gene Activates MYF This compound MYF->TEAD Covalently Binds Inhibition X

Caption: Disruption of YAP-TEAD Interaction by this compound.

References

Troubleshooting & Optimization

optimizing MYF-01-37 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MYF-01-37, a covalent inhibitor of the TEAD family of transcription factors. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum effect, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule that acts as a covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors.[1][2] It functions by forming a covalent bond with a specific cysteine residue (Cys380 in TEAD2) located in the palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification disrupts the interaction between TEAD and its co-activators, YAP and TAZ, which are key downstream effectors of the Hippo signaling pathway. By inhibiting the YAP/TAZ-TEAD interaction, this compound effectively suppresses the transcription of target genes that promote cell proliferation and survival.[3][4]

Q2: Which signaling pathway does this compound modulate?

This compound directly targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[4] In a state of low cell density or mechanical stress, the Hippo pathway is "off," allowing the transcriptional co-activators YAP and TAZ to translocate to the nucleus and bind with TEAD transcription factors. This complex then initiates the transcription of pro-growth genes. This compound's inhibition of TEAD prevents this transcriptional activation, effectively turning the pathway's downstream effects "off."

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes activates MYF_01_37 This compound MYF_01_37->TEAD covalently inhibits

Figure 1. Simplified Hippo Signaling Pathway showing the inhibitory action of this compound on TEAD.

Q3: What are some reported incubation times and concentrations for this compound in cellular assays?

Various incubation times and concentrations have been utilized for this compound in different experimental contexts. It is important to note that this compound has been described as a sub-optimal chemical probe that may require micromolar concentrations in cellular assays.[5][6]

Assay TypeCell Line(s)Concentration(s)Incubation Time(s)Reference(s)
TEAD Pull-DownPC91 µM, 10 µM6 hours[2]
YAP/TEAD InteractionHEK 293T10 µM24 hours[1][3]
Target Gene Expression (CTGF)PC-910 µM24 hours[1][3]
Cell ViabilityEGFR-mutant NSCLC lines0.1, 1, 10, 100 µMNot specified[1][3]
Tumor DormancyNot specified10 µM10 days[1][3]
Anti-palmitoylation ActivityRecombinant TEAD22 µM2 hours (pre-incubation)[5]
Cell ProliferationNCI-H226, NCI-H2052, NCI-H2452Up to 20 µM24 hours (for treatment)[7]
YAP Reporter AssayNot specifiedUp to 10 µM24 hours (for treatment)[7]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound incubation time for maximal effect.

Issue 1: I am not observing the expected downstream effect (e.g., decreased target gene expression, reduced cell viability).

  • Possible Cause 1: Sub-optimal Incubation Time. The maximal effect of a covalent inhibitor is dependent on both its concentration and the time it has to interact with its target. A short incubation time may not be sufficient for this compound to bind to a significant portion of the cellular TEAD pool.

    • Solution: Perform a time-course experiment. Treat your cells with a fixed, mid-range concentration of this compound (e.g., 10 µM) and assess your endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time at which the maximal effect is achieved.

  • Possible Cause 2: Insufficient Concentration. this compound has been noted to require micromolar concentrations for cellular activity.[5][6] Your chosen concentration may be too low for your specific cell line and assay.

    • Solution: Conduct a dose-response experiment. Using the optimal incubation time determined from your time-course experiment, treat your cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the EC50/IC50.

  • Possible Cause 3: Low Target Expression. The cell line you are using may have low endogenous levels of TEAD transcription factors, resulting in a minimal observable effect.

    • Solution: Confirm TEAD expression levels in your cell line of interest via Western blot or qPCR. If TEAD expression is low, consider using a cell line known to have a functional Hippo pathway and detectable TEAD levels.

Issue 2: I am observing significant off-target effects or cytotoxicity at concentrations where I expect to see specific inhibition.

  • Possible Cause 1: Incubation Time is Too Long. Prolonged exposure to a covalent inhibitor can increase the likelihood of off-target interactions and cellular stress, leading to non-specific cytotoxicity.

    • Solution: Re-evaluate your incubation time. Based on your time-course experiment, select the earliest time point that gives a robust on-target effect and minimize longer incubation periods.

  • Possible Cause 2: Concentration is Too High. While this compound may require micromolar concentrations, excessively high concentrations can lead to off-target effects.

    • Solution: Titrate your this compound concentration downwards. Aim for the lowest concentration that produces a significant on-target effect in your dose-response experiments.

Troubleshooting_Logic Start Start Troubleshooting No_Effect No/Low Effect Observed Start->No_Effect Off_Target Off-Target Effects/ Cytotoxicity Observed Start->Off_Target Time_Check Is incubation time optimized? No_Effect->Time_Check Check Incubation Time Time_Check_OT Is incubation time too long? Off_Target->Time_Check_OT Check Incubation Time Perform_Time_Course Perform Time-Course Experiment Time_Check->Perform_Time_Course No Conc_Check Is concentration sufficient? Time_Check->Conc_Check Yes Perform_Dose_Response Perform Dose-Response Experiment Conc_Check->Perform_Dose_Response No Target_Check Is target expression adequate? Conc_Check->Target_Check Yes Confirm_TEAD_Expression Confirm TEAD Expression Target_Check->Confirm_TEAD_Expression No Reduce_Time Reduce Incubation Time Time_Check_OT->Reduce_Time Yes Conc_Check_OT Is concentration too high? Time_Check_OT->Conc_Check_OT No Reduce_Conc Reduce Concentration Conc_Check_OT->Reduce_Conc Yes

Figure 2. Troubleshooting logic for optimizing this compound experiments.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

This protocol provides a general framework for systematically determining the optimal incubation time of this compound for a specific cell line and endpoint.

1. Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Multi-well plates (e.g., 96-well or 24-well)

  • Reagents for your specific endpoint assay (e.g., qPCR reagents for gene expression, cell viability assay kit)

2. Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the final time point. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to your desired final concentrations in cell culture medium. Include a vehicle control (medium with the same percentage of DMSO as your highest concentration).

  • Time-Course Treatment:

    • Select a single, mid-range concentration of this compound (e.g., 10 µM, based on published data).

    • Treat replicate wells of cells with the this compound solution and the vehicle control.

    • Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells or perform your endpoint assay according to the manufacturer's instructions.

  • Data Analysis: Plot the results of your endpoint measurement as a function of incubation time. The optimal incubation time is the point at which you observe the maximal desired effect before it plateaus or secondary effects (like cytotoxicity) become dominant.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Prepare_Compound Prepare this compound and Vehicle Control Adhere->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate for Various Time Points (e.g., 6, 12, 24, 48, 72h) Treat_Cells->Incubate Harvest Harvest Cells or Perform Endpoint Assay Incubate->Harvest Analyze Analyze Data and Determine Optimal Time Harvest->Analyze End End Analyze->End

Figure 3. Experimental workflow for determining optimal this compound incubation time.

References

troubleshooting inconsistent results with MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MYF-01-37. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the inhibitory effect of this compound between experiments. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors, primarily related to its nature as a suboptimal chemical probe that requires micromolar concentrations and has poor pharmacokinetic properties.[1][2] Key areas to investigate include:

  • Compound Stability: this compound solutions, particularly working dilutions, should be prepared fresh for each experiment.[3][4] The compound's stability in aqueous media over time can be limited.

  • Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration than intended. Ensure the compound is fully dissolved in the initial stock solution and that it remains in solution upon dilution into your assay medium.

  • Cell Density and Health: The Hippo signaling pathway, which this compound targets, is sensitive to cell density.[5] Ensure consistent cell seeding densities and healthy cell morphology across all experiments.

  • Assay Incubation Time: As a covalent inhibitor, the binding of this compound to TEAD is time-dependent.[1][4] Inconsistent incubation times will lead to variable levels of target engagement and downstream effects.

Q2: What is the recommended procedure for preparing this compound stock and working solutions?

A2: Proper preparation of this compound solutions is critical for reproducible results. Due to its limited solubility in aqueous solutions, a stepwise dilution process is recommended.

Stock Solution Preparation:

SolventConcentrationStorage
DMSO60 mg/mL (201.13 mM)-80°C for up to 1 year[6]

Note: Use fresh, high-quality DMSO as moisture can reduce solubility.[4]

Working Solution Preparation (for cell-based assays):

It is recommended to first dilute the DMSO stock solution to an intermediate concentration in DMSO before further dilution into your final aqueous buffer or cell culture medium.[6] If precipitation occurs upon dilution, gentle warming (to 37°C) and sonication can be used to aid dissolution.[6]

In Vivo Formulation:

For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3][6] The final concentration and solvent ratios may need to be optimized for your specific experimental conditions. Always prepare the in vivo formulation fresh on the day of use.[3]

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[3]

Q3: We are not observing the expected downstream effects on YAP/TEAD target gene expression. What could be the issue?

A3: If you are not seeing the expected reduction in canonical YAP target genes like CTGF and CYR61, consider the following:[3][7]

  • Insufficient Compound Concentration or Incubation Time: this compound is noted to require micromolar concentrations for cellular activity.[1][2] You may need to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.

  • Cell Line Specificity: The sensitivity to TEAD inhibition can vary between different cancer cell lines.[1] It is important to use cell lines with a known dependency on YAP/TEAD signaling for proliferation.

  • On-Target Engagement: To confirm that this compound is engaging with TEAD in your cells, you can perform a competitive pull-down assay using a biotinylated version of the compound.[6][7] Pre-treatment with non-biotinylated this compound should reduce the amount of TEAD pulled down by the biotinylated probe.[6][7]

  • Covalent Binding Site Mutation: The inhibitory effect of this compound is abrogated by mutating the covalent binding site on TEAD1 (C359S).[6] This can be used as a negative control to confirm on-target activity.

Experimental Protocols

Protocol 1: In Vitro TEAD Pull-Down Assay

This protocol is adapted from methodologies used to confirm the binding of this compound to TEAD proteins.[4]

  • Treat cells with the desired concentrations of this compound for 6 hours.

  • Prepare whole-cell lysates using a suitable pull-down buffer.

  • Incubate 1 mg of total protein with 1 µM of biotinylated this compound at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Add streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

  • Wash the resin three times with pull-down buffer.

  • Elute the bound proteins by boiling in 2x gel loading buffer.

  • Analyze the eluate by Western blotting for TEAD proteins. A reduction in pulled-down TEAD in the this compound pre-treated samples indicates successful target engagement.

Visualizations

MYF_01_37_Signaling_Pathway cluster_upstream Upstream Hippo Signaling cluster_yap_tead YAP/TEAD Complex cluster_downstream Downstream Gene Expression NF2 NF2 LATS1/2 LATS1/2 NF2->LATS1/2 activates YAP YAP LATS1/2->YAP phosphorylates (inhibits nuclear entry) TEAD TEAD YAP->TEAD binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription MYF_01_37 This compound MYF_01_37->TEAD covalently binds (inhibits YAP binding)

Caption: this compound mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Working Prepare Fresh Working Solution Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Prepare_Cells Seed Cells at Consistent Density Prepare_Cells->Treat_Cells Incubate Incubate for Defined Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Assay Perform Downstream Assay (e.g., qPCR, Western Blot, Cell Viability) Harvest_Cells->Downstream_Assay End End Downstream_Assay->End Start Start Start->Prepare_Stock

Caption: General experimental workflow for this compound.

References

potential off-target effects of MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MYF-01-37. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects during their experiments with this novel covalent TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It specifically targets a conserved cysteine residue (Cys380 in TEAD2, C359 in TEAD1) located in the palmitate binding pocket.[1][4] By covalently binding to this cysteine, this compound disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting TEAD-dependent gene transcription.[2][5][6]

Q2: Have any off-target effects of this compound been reported?

Direct, comprehensive public data on the off-target profile of this compound is limited. One available source mentions available chemoproteomics data with an "R value = 2.5 (Chouchani lab)", suggesting some level of assessment has been performed, though detailed interpretation is not provided in the public domain.[7] Given its mechanism as a covalent inhibitor with an acrylamide warhead, there is a theoretical potential for off-target interactions with other cysteine-containing proteins.[7] It is important for researchers to empirically determine the selectivity of this compound in their specific experimental system.

Q3: What are the best practices for storing and handling this compound to minimize potential issues?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, use fresh, high-quality DMSO, as moisture can reduce solubility.[1]

Troubleshooting Guides

Problem 1: Unexpected Phenotypes or Cellular Responses Not Consistent with TEAD Inhibition

This could indicate potential off-target effects of this compound. The following troubleshooting guide outlines steps to investigate and mitigate these effects.

Logical Flow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed step1 Confirm On-Target TEAD Engagement start->step1 step2 Perform Dose-Response and Time-Course Experiments step1->step2 On-target confirmed step3 Employ a Negative Control Compound step2->step3 step4 Rescue Phenotype with Target Overexpression step3->step4 step5 Conduct Off-Target Profiling step4->step5 Phenotype not rescued end Identify and Characterize Off-Target Effects step5->end

A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Step-by-Step Troubleshooting:

  • Confirm On-Target Engagement:

    • Western Blot: Verify a reduction in the expression of known YAP/TEAD target genes, such as CTGF and CYR61.[5]

    • Co-Immunoprecipitation (Co-IP): Confirm that this compound disrupts the interaction between YAP and TEAD in your cellular model.

    • Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of TEAD proteins upon this compound binding as a direct measure of target engagement.[8][9][10]

  • Dose-Response and Time-Course Analysis:

    • Perform experiments using a range of this compound concentrations and incubation times. Off-target effects may only become apparent at higher concentrations or after prolonged exposure. Determine the minimal concentration and time required to observe the on-target effect.

  • Use of a Negative Control:

    • Synthesize or obtain a structurally similar analog of this compound that lacks the reactive acrylamide warhead. This inactive control can help distinguish between effects caused by covalent binding and those arising from the compound's general chemical structure. A negative control, MYF-01-104, has been mentioned in the literature.[7]

  • Target Overexpression Rescue:

    • Overexpress a mutant form of TEAD (e.g., TEAD1 C359S) that cannot be covalently modified by this compound.[6] If the unexpected phenotype is due to an off-target effect, it should persist even with the overexpression of the non-reactive TEAD mutant, while the on-target effects should be abrogated.[6]

  • Comprehensive Off-Target Profiling:

    • If the above steps suggest an off-target effect, consider more comprehensive profiling methods. (See "Experimental Protocols for Off-Target Identification" below).

Problem 2: High Background or Non-Specific Binding in Cellular Assays

This can be a common issue with covalent inhibitors. The following steps can help to reduce non-specific interactions.

Experimental Workflow to Reduce Non-Specific Binding

G start High Background Signal Observed step1 Optimize Compound Concentration and Incubation Time start->step1 step2 Modify Cell Lysis and Wash Buffers step1->step2 step3 Include Blocking Steps step2->step3 step4 Pre-clear Lysates step3->step4 end Reduced Background and Improved Signal-to-Noise step4->end

A workflow for optimizing cellular assays to minimize non-specific binding of this compound.

Step-by-Step Troubleshooting:

  • Optimize Concentration and Incubation: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve on-target effects.

  • Buffer Optimization: For pull-down or Co-IP experiments, increase the stringency of your lysis and wash buffers by adding detergents (e.g., Tween-20, NP-40) or increasing the salt concentration to disrupt weak, non-specific interactions.

  • Blocking: Before adding this compound or antibodies, incubate cells or lysates with a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to occupy non-specific binding sites.

  • Pre-clearing Lysates: For immunoprecipitation experiments, pre-clear the cell lysate by incubating it with beads (e.g., Protein A/G agarose) before adding the specific antibody. This will remove proteins that non-specifically bind to the beads.

Experimental Protocols for Off-Target Identification

Should you suspect off-target effects, the following established methodologies can be employed for their identification.

Kinome Scanning

Given that kinases are a large and functionally important protein family, assessing the interaction of this compound with a panel of kinases can provide valuable insights into its selectivity.

Methodology: KINOMEscan® Competition Binding Assay

This method measures the ability of a compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[11]

Protocol Outline:

  • Assay Preparation: A panel of DNA-tagged kinases is prepared.

  • Competition Assay:

    • Kinases are incubated with streptavidin-coated beads to which a kinase-specific immobilized ligand is bound.

    • Test compound (this compound) is added at a fixed concentration (e.g., 1-10 µM).

    • The mixture is incubated to allow for binding competition.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by qPCR of the attached DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Data Presentation: Kinome Scan Results for this compound (Hypothetical Data)

Kinase Target% Control at 10 µM this compoundBinding Affinity (Kd) if % Control < 35
TEAD1 (On-target)5%150 nM
Off-target Kinase A25%1.2 µM
Off-target Kinase B60%Not Determined
Off-target Kinase C95%Not Determined
Cellular Thermal Shift Assay (CETSA®)

CETSA allows for the assessment of target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[8][9][10] This can be adapted to a proteome-wide scale to identify off-targets.

Methodology: Proteome-wide CETSA

Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).

  • Heat Challenge: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Digestion and TMT Labeling: The soluble proteins from each temperature point and treatment condition are digested into peptides and labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified protein, a "melting curve" is generated by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates a stabilizing interaction.

Signaling Pathway Visualization: Hypothetical Off-Target Effect on MAPK Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MYF0137 This compound MYF0137->MEK Off-target inhibition

References

why is MYF-01-37 considered a sub-optimal probe

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Understanding the Limitations of MYF-01-37 as a Chemical Probe

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of why this compound is considered a suboptimal probe for studying the Hippo-YAP-TEAD signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4][5][6][7][8] It targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD proteins.[1][2][3][5][6][7] By covalently binding to this site, this compound is designed to allosterically inhibit the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby suppressing the transcription of downstream target genes involved in cell proliferation and survival.[2][3][9]

Q2: Why is this compound considered a suboptimal chemical probe?

While this compound was an important early tool in targeting TEAD, it is now considered suboptimal primarily due to two key limitations:

  • Low Potency: this compound requires micromolar concentrations to achieve its biological effect in cellular assays.[10][11] This is a significant drawback as higher concentrations of a compound increase the risk of off-target effects, potentially leading to misleading experimental results.

  • Poor Pharmacokinetic Properties: The compound has been reported to display unfavorable pharmacokinetic properties, limiting its utility in in vivo studies.[10][11][12] These properties can include issues with absorption, distribution, metabolism, and excretion (ADME), making it difficult to achieve and maintain effective concentrations in animal models.

These limitations prompted the development of more potent and pharmacokinetically stable TEAD inhibitors, such as MYF-03-69 and MYF-03-176.[10][13]

Troubleshooting and Experimental Guidance

Issue: High background or unexpected results in cellular assays with this compound.

High concentrations of this compound may lead to non-specific effects. Consider the following:

  • Dose-Response Curve: If you are observing unexpected cellular phenotypes, it is crucial to perform a careful dose-response experiment to distinguish on-target from potential off-target effects.

  • Use of a Negative Control: A structurally similar but inactive control molecule is essential to confirm that the observed effects are due to the specific inhibition of TEAD.

  • Consider an Alternative Probe: For more reliable and potent inhibition of TEAD, we recommend using newer generation probes like MYF-03-69 or MYF-03-176, which exhibit significantly improved potency and selectivity.

Quantitative Data Summary

The following table summarizes the available potency data for this compound and its improved analogs. This data highlights the significant increase in potency achieved through chemical optimization.

CompoundTargetAssayIC50Reference
This compound TEADTEAD mCherry Reporter (PC-9 cells)~5 µM[14]
TEADGel-Based TEAD2 Palmitoylation>50 µM[14]
MYF-03-69 TEAD1In vitro Palmitoylation385 nM[1]
TEAD2In vitro Palmitoylation143 nM[1]
TEAD3In vitro Palmitoylation558 nM[1]
TEAD4In vitro Palmitoylation173 nM[1]
TEADTranscriptional Reporter (NCI-H226)56 nM[1][2]
MYF-03-176 TEAD1In vitro Palmitoylation47 nM[15]
TEAD3In vitro Palmitoylation32 nM[15]
TEAD4In vitro Palmitoylation71 nM[15]
TEADTranscriptional Reporter (NCI-H226)11 nM[15]

Experimental Protocols

1. In Vitro TEAD Palmitoylation Assay

This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

Materials:

  • Purified recombinant TEAD protein (YAP-binding domain)

  • Alkyne-palmitoyl-CoA (or alkyne palmitic acid for cell-based assays)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Reaction buffer

  • SDS for quenching the reaction

  • Biotin-azide or Rhodamine-azide for click chemistry

  • Streptavidin-HRP or fluorescence imaging system

  • Reagents for SDS-PAGE and Western blotting or gel imaging

Procedure (Cell-Free): [11][16]

  • Incubate purified recombinant TEAD protein with varying concentrations of the test compound (e.g., this compound) at room temperature for 1 hour.

  • Add alkyne-palmitoyl-CoA to initiate the palmitoylation reaction and incubate for another hour at room temperature.

  • Quench the reaction by adding 1% SDS.

  • Perform a click chemistry reaction by adding biotin-azide or rhodamine-azide to conjugate the alkyne-palmitoylated TEAD.

  • Separate the proteins by SDS-PAGE.

  • Detect palmitoylated TEAD by Western blotting using streptavidin-HRP (for biotin-azide) or by in-gel fluorescence scanning (for rhodamine-azide).

  • Quantify the band intensities to determine the IC50 value of the compound.

2. TEAD Transcriptional Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in response to inhibitor treatment.

Materials:

  • A host cell line (e.g., HEK293T, NCI-H226)

  • A reporter plasmid containing a TEAD-responsive element driving the expression of a reporter gene (e.g., Luciferase or mCherry).

  • A constitutively expressed control plasmid (e.g., Renilla luciferase or a different fluorescent protein) for normalization.

  • Transfection reagent.

  • Test compounds (e.g., this compound).

  • Cell lysis buffer.

  • Luciferase assay reagent or a fluorescence plate reader.

Procedure: [17][18]

  • Co-transfect the host cells with the TEAD reporter plasmid and the normalization control plasmid.

  • After 24 hours, treat the transfected cells with a serial dilution of the test compound.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for mCherry).

  • Normalize the reporter signal to the control signal.

  • Plot the normalized reporter activity against the compound concentration to determine the IC50 value.

Visualizations

Hippo-YAP-TEAD Signaling Pathway

The diagram below illustrates the core components of the Hippo signaling pathway and the point of intervention for TEAD inhibitors like this compound. In an "ON" state, the Hippo kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation. In an "OFF" state (as often occurs in cancer), unphosphorylated YAP translocates to the nucleus, binds to TEAD, and drives the transcription of pro-proliferative and anti-apoptotic genes.

Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

References

Technical Support Center: Optimizing Long-Term Assays with MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MYF-01-37 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It specifically targets cysteine 380 (Cys380) on TEAD2, disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] This disruption inhibits the transcriptional activity of the YAP/TEAD complex, which is a key component of the Hippo signaling pathway. The Hippo pathway is crucial in regulating cell proliferation, apoptosis, and organ size.[3]

Q2: What are the known effects of this compound on cell viability?

A2: Studies have shown that this compound can have minimal impact on the viability of certain cell lines, such as EGFR-mutant non-small cell lung cancer (NSCLC) cells, at concentrations up to 100 μM in short-term assays.[2] However, it is considered a sub-optimal chemical probe that often requires micromolar concentrations for cellular effects, which may lead to cytotoxicity in long-term experiments.[4]

Q3: Why might I be observing increased cytotoxicity with this compound in my long-term assays?

A3: Increased cytotoxicity in long-term assays can stem from several factors:

  • Compound Accumulation: Continuous exposure can lead to the accumulation of the compound or its metabolites to toxic levels.

  • Off-Target Effects: At higher concentrations or over extended periods, the likelihood of off-target effects increases.

  • Cellular Stress: Prolonged inhibition of the YAP/TEAD pathway can induce cellular stress and eventually lead to apoptosis or necrosis.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations, especially with repeated dosing.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the cytotoxic effects of this compound in your long-term cell culture experiments.

Issue 1: High Levels of Cell Death Observed in this compound Treated Wells

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Protocol/Consideration
Suboptimal Compound Concentration Perform a dose-response curve over a long-term duration.Protocol: Seed cells at a low density. Treat with a range of this compound concentrations (e.g., 0.1 µM to 50 µM). Assess cell viability at multiple time points (e.g., 24h, 48h, 72h, and beyond) using a reliable method like Trypan Blue exclusion or a fluorescence-based live/dead assay.[6] Identify the highest concentration that maintains acceptable viability for the duration of your experiment.
Solvent (DMSO) Toxicity Run a vehicle control with the same concentration of DMSO used for the highest this compound dose.Consideration: The final DMSO concentration in the culture medium should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.[5] If solvent toxicity is observed, consider reducing the stock concentration of this compound to allow for a smaller volume to be added to the culture.
Continuous Exposure Toxicity Implement intermittent dosing or a washout period.Protocol: Instead of continuous exposure, treat cells for a defined period (e.g., 24 hours), then replace the medium with fresh, compound-free medium. This can allow cells to recover from initial stress while still being exposed to the inhibitor's effects.
Cell Line Sensitivity Test the compound on different cell lines if possible.Consideration: Some cell lines are inherently more sensitive to perturbations of the Hippo pathway or to chemical compounds in general. Comparing results across multiple cell lines can provide insights into whether the observed cytotoxicity is target-specific or a general toxic effect.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Protocol/Consideration
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding.Protocol: After trypsinization, gently pipette the cell suspension up and down to break up clumps. Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.
Edge Effects in Assay Plates Avoid using the outer wells of the microplate for treatment.Consideration: The outer wells are more prone to evaporation, leading to changes in compound and media concentration.[6] Fill the outer wells with sterile PBS or media to create a humidity barrier.
Compound Instability Prepare fresh dilutions of this compound for each experiment.Consideration: The stability of this compound in culture media over long periods should be considered. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination.Consideration: Mycoplasma can alter cellular metabolism and response to drugs, leading to variable results. Use a reliable detection method like PCR-based assays.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay using Real-Time Glo™ MT Cell Viability Assay

This protocol allows for the continuous monitoring of cell viability over several days.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • DMSO (vehicle control)

  • White, opaque-walled 96-well plates

  • Real-Time Glo™ MT Cell Viability Reagent (Promega)

Procedure:

  • Prepare a single-cell suspension and seed at the desired density in a white, opaque-walled 96-well plate.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Add the Real-Time Glo™ MT Reagent to the culture medium at the recommended concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Measure luminescence at time zero and then at regular intervals (e.g., every 24 hours) for the duration of the experiment using a plate-reading luminometer.

  • Plot the luminescence signal over time for each concentration to determine the effect on cell viability.

Protocol 2: Western Blot for YAP/TEAD Target Gene Expression

This protocol can be used to confirm the on-target effect of this compound at non-toxic concentrations.

Materials:

  • Cells treated with non-toxic concentrations of this compound and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against YAP/TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to assess the change in target gene expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding cell_culture->seeding dose_response 3. Dose-Response Treatment with this compound seeding->dose_response viability_assay 4. Long-Term Viability Assay dose_response->viability_assay target_analysis 5. Target Engagement (Western Blot) dose_response->target_analysis data_analysis 6. Data Analysis viability_assay->data_analysis target_analysis->data_analysis conclusion 7. Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

hippo_pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinases cluster_yap_tead YAP/TAZ Regulation cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action cell_contact Cell-Cell Contact mst12 MST1/2 cell_contact->mst12 mechanical_stress Mechanical Stress mechanical_stress->mst12 lats12 LATS1/2 mst12->lats12 yap_taz YAP/TAZ lats12->yap_taz Phosphorylation yap_p p-YAP/TAZ (Cytoplasmic Sequestration) yap_taz->yap_p yap_taz_nuc YAP/TAZ yap_taz->yap_taz_nuc Nuclear Translocation tead TEAD yap_taz_nuc->tead target_genes Target Gene Expression (e.g., CTGF, CYR61) tead->target_genes Transcription myf0137 This compound myf0137->tead Inhibition

Caption: Simplified Hippo signaling pathway and the action of this compound.

References

Validation & Comparative

Unveiling the Impact of MYF-01-37 on Downstream Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of MYF-01-37 and its more potent successor, MYF-03-69, alongside other alternative TEAD inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of their effects on downstream targets within the Hippo signaling pathway, supported by experimental data and detailed protocols.

This compound is a covalent inhibitor that targets a conserved cysteine residue (Cys380 in TEAD2) in the palmitate-binding pocket of TEA Domain (TEAD) transcription factors.[1][2][3][4] This interaction disrupts the crucial association between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. While a valuable research tool, this compound is recognized as a sub-optimal chemical probe due to its requirement for micromolar concentrations in cellular assays and poor pharmacokinetic properties.[1] Structure-based optimization of this compound led to the development of MYF-03-69, a more potent, irreversible pan-TEAD inhibitor.[1][5]

Performance Comparison of TEAD Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of MYF-03-69 and other key TEAD inhibitors, providing a quantitative comparison of their potency against TEAD paralogs and their impact on transcriptional activity and cell proliferation. While specific IC50 values for this compound are not consistently reported in comparative studies, it is generally active at micromolar concentrations.[1][2][3]

Compound TEAD1 IC50 (nM) TEAD2 IC50 (nM) TEAD3 IC50 (nM) TEAD4 IC50 (nM) Reference
MYF-03-69385143558173[5]

Table 1: Comparative IC50 Values of MYF-03-69 Against TEAD Paralogs. This table highlights the pan-TEAD inhibitory activity of MYF-03-69.

Compound Assay Cell Line IC50 (nM) Reference
MYF-03-69YAP-TEAD Transcriptional ActivityNCI-H22656[1][5]
MYF-03-176YAP-TEAD Transcriptional ActivityNCI-H22611[6]
K-975YAP-TEAD Transcriptional ActivityNCI-H22611
TED-347YAP-TEAD4 Protein-Protein Interaction-5900

Table 2: Comparative IC50 Values of TEAD Inhibitors in Cellular and Biochemical Assays. This table showcases the superior potency of the optimized MYF-03-69 and its analog MYF-03-176 in a cellular context.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Hippo Signaling Pathway and this compound Inhibition cluster_0 Hippo Kinase Cascade cluster_1 Cytoplasm cluster_2 Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates p-YAP p-YAP TEAD TEAD YAP->TEAD co-activates Nucleus Nucleus YAP->Nucleus translocates to Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP->Cytoplasmic Sequestration leads to Target Genes Target Genes TEAD->Target Genes promotes transcription This compound This compound This compound->TEAD covalently binds & inhibits

Caption: Hippo Pathway Inhibition by this compound.

Experimental Workflow: TEAD Co-Immunoprecipitation Cell Lysate Cell Lysate Antibody Incubation Antibody Incubation Cell Lysate->Antibody Incubation Add anti-TEAD antibody Protein A/G Beads Protein A/G Beads Antibody Incubation->Protein A/G Beads Add beads to capture antibody-protein complex Washing Washing Protein A/G Beads->Washing Remove non-specific binders Elution Elution Washing->Elution Elute TEAD and interacting proteins Western Blot Western Blot Elution->Western Blot Analyze for YAP

Caption: TEAD Co-Immunoprecipitation Workflow.

Experimental Workflow: TEAD Palmitoylation Assay Transfected Cells Cells expressing Myc-TEAD Incubation Incubate with alkyne palmitate & this compound Transfected Cells->Incubation Immunoprecipitation IP with anti-Myc antibody Incubation->Immunoprecipitation Click Chemistry React with biotin-azide Immunoprecipitation->Click Chemistry Western Blot Detect with streptavidin-HRP Click Chemistry->Western Blot

References

A Head-to-Head Comparison of TEAD Inhibitors: MYF-01-37 vs. K-975

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Hippo pathway-targeted cancer therapies, the development of small molecule inhibitors targeting the transcriptional enhanced associate domain (TEAD) family of transcription factors has gained significant momentum. These proteins are the final effectors of the Hippo pathway, and their interaction with the coactivators YAP and TAZ is crucial for driving the transcription of genes involved in cell proliferation and survival. Among the emerging TEAD inhibitors, MYF-01-37 and K-975 have garnered attention as covalent inhibitors that target the TEAD palmitate-binding pocket. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation.

Mechanism of Action

Both this compound and K-975 are covalent inhibitors that function by binding to a cysteine residue within the central palmitate-binding pocket of TEAD proteins. This binding allosterically disrupts the interaction between TEAD and the transcriptional coactivators YAP and TAZ, thereby inhibiting downstream gene expression.

K-975 is a potent, selective, and orally active TEAD inhibitor.[1][2] X-ray crystallography has revealed that K-975 covalently binds to Cys359 in the palmitate-binding pocket of TEAD1.[2] This interaction effectively blocks the protein-protein interaction between YAP/TAZ and TEAD.[1][2]

This compound also acts as a covalent TEAD inhibitor, targeting Cys380 in TEAD2 (which corresponds to Cys359 in TEAD1).[3] However, it is characterized as a sub-optimal chemical probe that generally requires micromolar concentrations to exert its effects in cellular assays and exhibits poor pharmacokinetic properties.[3][4] It is noteworthy that a more potent derivative of this compound, named MYF-03-69, and its orally bioavailable version, MYF-03-176, have been developed to overcome these limitations.[4]

The Hippo-YAP-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[5] Its dysregulation is implicated in the development and progression of various cancers. The pathway culminates in the phosphorylation and cytoplasmic retention of the transcriptional coactivators YAP and TAZ. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Both this compound and K-975 target the final step of this pathway by preventing the formation of the YAP/TAZ-TEAD transcriptional complex.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-cell contact Cell-cell contact MST1_2 MST1/2 Cell-cell contact->MST1_2 Mechanical cues Mechanical cues Mechanical cues->MST1_2 GPCR signaling GPCR signaling GPCR signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 binds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 binds YAP_TAZ_p p-YAP/TAZ 14-3-3 binding\n& Degradation 14-3-3 binding & Degradation YAP_TAZ_p->14-3-3 binding\n& Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation, Survival Target_Genes->Proliferation MYF_01_37 This compound MYF_01_37->TEAD inhibits K_975 K-975 K_975->TEAD inhibits

Figure 1: The Hippo-YAP-TEAD signaling pathway and points of inhibition by this compound and K-975.

Performance Data

Direct comparative data for this compound and K-975 from head-to-head studies is limited. The following tables summarize the available quantitative data from separate publications. It is important to note that variations in experimental conditions can influence the results, and therefore, direct comparison of absolute values should be made with caution.

In Vitro Activity
ParameterThis compoundK-975Reference Compound (MYF-03-176)
TEAD Transcriptional Activity (IC50) Micromolar concentrations required[3][4]~70% inhibition at 0.1-10,000 nM in NCI-H661/CTGF-Luc cells[1]11 nM (NCI-H226 cells)[6]
Cell Proliferation Inhibition Minimal impact on viability of several NSCLC cell lines at up to 100 µM[7]Potent inhibition of NF2-non-expressing MPM cell lines (0.1-10,000 nM)[1]IC50 of 9 nM in NCI-H226 cells[6]
Target Engagement Covalently binds Cys380 of TEAD2[3]Covalently binds Cys359 of TEAD1[2]Covalently binds TEAD[4]
In Vivo Activity
ParameterThis compoundK-975Reference Compound (MYF-03-176)
Administration Route Not reported (poor pharmacokinetics)[3][4]Oral (p.o.), twice daily[1][2]Oral (p.o.)[6]
Dosing Not applicable10-300 mg/kg in MPM xenograft models[1][2]Not specified in direct comparison
Efficacy Not reportedStrong anti-tumor effect in MPM xenograft mouse models[1][2]Strong antitumor efficacy in MPM mouse xenograft model[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are outlines of key methodologies used in the evaluation of these inhibitors.

TEAD Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of TEAD in cells.

  • Cell Line: A suitable cancer cell line with an active Hippo pathway (e.g., NCI-H226, NCI-H661) is used.[1][8]

  • Reporter Construct: Cells are stably or transiently transfected with a luciferase reporter plasmid containing TEAD-responsive elements in the promoter region (e.g., CTGF promoter).[1][8]

  • Treatment: Cells are seeded in a multi-well plate and treated with varying concentrations of the test inhibitor (e.g., this compound, K-975) for a specified duration (e.g., 24-72 hours).[1][6]

  • Lysis and Luminescence Measurement: After treatment, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to TEAD transcriptional activity, is measured using a luminometer.[8]

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of TEAD activity, is calculated from the dose-response curve.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., NCI-H226, MSTO-211H) is subcutaneously injected into the flank of the mice.[1][2]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitor (e.g., K-975) is administered, typically orally, at a specified dose and schedule (e.g., 100 mg/kg, twice daily for 14 days).[1][2]

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.[2]

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cancer Cell Culture Cancer Cell Culture Subcutaneous Injection Subcutaneous Injection Cancer Cell Culture->Subcutaneous Injection Immunocompromised Mice Immunocompromised Mice Immunocompromised Mice->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Inhibitor Administration Inhibitor Administration Randomization->Inhibitor Administration Tumor Measurement Tumor Measurement Inhibitor Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Figure 2: General workflow for an in vivo xenograft study to evaluate TEAD inhibitors.

Summary and Conclusion

Based on the available data, K-975 emerges as a more potent and pharmacologically favorable TEAD inhibitor when compared to the initial lead compound this compound. K-975 demonstrates strong in vitro activity in cellular assays at nanomolar concentrations and significant in vivo efficacy in preclinical tumor models with oral administration.[1][2]

In contrast, this compound is positioned as an early-stage chemical probe with limitations in cellular potency and poor pharmacokinetic properties, making it less suitable for in vivo studies.[3][4] The development of the more potent derivative, MYF-03-176, with an IC50 of 11 nM in a TEAD transcriptional activity assay, underscores the potential of the chemical scaffold of this compound for further optimization.[6]

For researchers seeking a well-characterized, potent, and orally bioavailable TEAD inhibitor for in vitro and in vivo studies, K-975 represents a more robust choice based on current literature. However, the MYF series of compounds, particularly the optimized analogs like MYF-03-176, offer valuable tools for exploring the structure-activity relationships of TEAD inhibitors and may hold promise for the development of future clinical candidates. As with any scientific investigation, the choice of inhibitor should be guided by the specific experimental goals and a thorough review of the primary literature.

References

Potency Showdown: MYF-03-69 Emerges as a Superior Covalent TEAD Inhibitor Over its Predecessor, MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – In the competitive landscape of oncology drug development, a direct comparison of the covalent TEAD inhibitors MYF-03-69 and its precursor MYF-01-37 reveals a significant leap in potency and optimization with the newer compound. Experimental data demonstrates that MYF-03-69 is a more potent and refined chemical probe for targeting the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.

This compound, an early-stage covalent TEAD inhibitor, showed initial promise but was ultimately characterized as a suboptimal chemical probe, requiring micromolar concentrations to exert its effects in cellular assays and exhibiting poor pharmacokinetic properties.[1] In contrast, its successor, MYF-03-69, was developed through a structure-based design approach, resulting in a potent, irreversible pan-TEAD inhibitor that effectively disrupts the YAP-TEAD protein-protein interaction.[1]

Quantitative Comparison of Inhibitory Potency

A summary of the available quantitative data highlights the superior potency of MYF-03-69.

CompoundTargetAssay TypeIC50 ValueReference
MYF-03-69 TEAD1In vitro Palmitoylation385 nM[2]
TEAD2In vitro Palmitoylation143 nM[2]
TEAD3In vitro Palmitoylation558 nM[2]
TEAD4In vitro Palmitoylation173 nM[2]
TEAD Transcriptional ActivityCell-based Reporter Assay56 nM[1][2]
This compound TEADCellular AssaysMicromolar concentrations required[1]

The YAP-TEAD Signaling Axis: A Key Oncogenic Driver

The Hippo signaling pathway plays a crucial role in regulating organ size and tissue homeostasis. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumor growth and metastasis. Both this compound and MYF-03-69 are designed to disrupt this interaction by covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins.

YAP_TEAD_Signaling cluster_upstream Upstream Hippo Pathway (Active) cluster_downstream Downstream Gene Expression LATS1/2 LATS1/2 YAP/TAZ_cyto YAP/TAZ (Phosphorylated) LATS1/2->YAP/TAZ_cyto Phosphorylates Degradation YAP/TAZ_cyto->Degradation Cytoplasmic Sequestration & Degradation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Activates YAP/TAZ_nuc YAP/TAZ (Nuclear) YAP/TAZ_nuc->TEAD Binds to MYF_Inhibitors This compound & MYF-03-69 MYF_Inhibitors->TEAD Covalently bind & Inhibit Inactive_Hippo Inactive Hippo Pathway Inactive_Hippo->YAP/TAZ_nuc Leads to Nuclear Translocation

Diagram 1: Simplified YAP-TEAD signaling pathway and the inhibitory action of MYF compounds.

Experimental Methodologies

The potency of these inhibitors was determined through a series of in vitro and cell-based assays.

In Vitro TEAD Palmitoylation Assay

This assay measures the ability of the compounds to inhibit the auto-palmitoylation of TEAD proteins, a critical post-translational modification for their activity.

Workflow:

  • Incubation: Recombinant YAP-binding domains (YBDs) of TEAD1-4 are pre-incubated with varying concentrations of the test compound (e.g., MYF-03-69) at 37°C for a defined period (e.g., 2 hours).[1]

  • Palmitoylation Reaction: An alkyne-tagged palmitoyl-CoA is added to the mixture to serve as the lipid substrate for the auto-palmitoylation reaction.

  • Detection: The alkyne-tagged palmitate that has been attached to TEAD is then conjugated to a reporter molecule (e.g., biotin-azide) via a click chemistry reaction.

  • Quantification: The level of palmitoylation is quantified, often through streptavidin blotting for the biotin tag, and IC50 values are determined from dose-response curves.

Palmitoylation_Assay Recombinant_TEAD Recombinant TEAD-YBD Incubation Pre-incubation (37°C, 2 hours) Recombinant_TEAD->Incubation Test_Compound Test Compound (this compound or MYF-03-69) Test_Compound->Incubation Palmitoylation Palmitoylation Reaction Incubation->Palmitoylation Alkyne_Palmitoyl_CoA Alkyne-tagged Palmitoyl-CoA Alkyne_Palmitoyl_CoA->Palmitoylation Click_Chemistry Click Chemistry with Biotin-Azide Palmitoylation->Click_Chemistry Detection Streptavidin Blotting & Quantification Click_Chemistry->Detection

Diagram 2: Workflow for the in vitro TEAD palmitoylation assay.
Cell-Based Proliferation/Viability Assays

These assays assess the anti-cancer activity of the compounds on cancer cells with defective Hippo signaling.

Protocol:

  • Cell Seeding: Cancer cell lines with known Hippo pathway status (e.g., NCI-H226 and MSTO-211H with defective Hippo signaling, and MeT-5A or NCI-H2452 with intact Hippo signaling) are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., MYF-03-69) for a specified duration (e.g., 5 days).[1]

  • Viability Assessment: Cell viability is measured using a standard method, such as a colorimetric assay (e.g., MTT or resazurin-based assays) or by cell counting.

  • Data Analysis: The half-maximal growth inhibitory concentration (GR50) or IC50 values are calculated from the dose-response curves to determine the anti-proliferative potency of the compound.

Conclusion

The evolution from this compound to MYF-03-69 represents a significant advancement in the development of potent and selective TEAD inhibitors. The robust in vitro and cell-based data for MYF-03-69 underscore its potential as a valuable tool for cancer research and a promising lead for the development of novel therapeutics targeting Hippo pathway-dysregulated cancers. The clear superiority in potency of MYF-03-69 makes it the preferred compound for further investigation into the therapeutic potential of TEAD inhibition.

References

The Evolution of TEAD Inhibition: MYF-01-37 as a Launchpad for Potent Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of MYF-01-37, a foundational covalent TEAD inhibitor, and its more potent derivatives. We delve into the experimental data that underscores the evolution of these compounds and provide detailed protocols for key assays in TEAD inhibitor development.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development. Its downstream effectors, the transcriptional co-activators YAP and TAZ, associate with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and survival. The aberrant activation of the YAP/TAZ-TEAD complex is a hallmark of several cancers, making it a compelling target for therapeutic intervention.

This compound was identified as a covalent inhibitor of TEAD, targeting a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket.[1][2] While a valuable research tool, this compound is considered a sub-optimal chemical probe, requiring micromolar concentrations to exert its effects in cellular assays.[3] This initial scaffold, however, has paved the way for the development of significantly more potent TEAD inhibitors through structure-based drug design. This guide compares this compound with its advanced successors and other notable TEAD inhibitors.

Comparative Performance of TEAD Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and a selection of more potent TEAD inhibitors. The data clearly illustrates the remarkable increase in potency achieved through the optimization of the initial this compound scaffold.

Table 1: Biochemical Potency against TEAD Paralogs

CompoundTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)Comments
This compound >50,000>50,000>50,000>50,000Gel-based TEAD2 palmitoylation inhibition assay.[4]
MYF-03-69 385143558173Covalent and irreversible pan-TEAD inhibitor.
MYF-03-176 47N/A3271Orally active pan-TEAD inhibitor.
K-975 Covalently binds Cys359N/AN/AN/APotent and selective TEAD inhibitor.
VT-103 1.02No InhibitionNo InhibitionNo InhibitionSelective TEAD1 inhibitor.
mCMY020 Covalent AdductCovalent AdductCovalent AdductCovalent AdductCovalent pan-TEAD inhibitor.

N/A: Data not available from the reviewed sources.

Table 2: Cellular Potency of TEAD Inhibitors

CompoundCell LineAssay TypeIC50
This compound PC-9TEAD mCherry Reporter~5 µM
MYF-03-69 NCI-H226TEAD Transcriptional Activity56 nM
MYF-03-176 NCI-H226TEAD Transcriptional Activity11 nM
MYF-03-176 NCI-H226Anti-proliferation9 nM
K-975 NCI-H226Anti-proliferationPotent nM range
VT-103 YAP Reporter AssayTranscriptional Activity1.2 nM
mCMY020 MCF-7 TEAD-LUCTEAD-LUC Reporter162.1 nM
mCMY020 NCI-H226Anti-proliferationPotent nM range

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general experimental workflow for testing TEAD inhibitors.

Hippo_YAP_TEAD_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 GPCRs GPCRs GPCRs->LATS1_2 Gαq/11, Gα12/13 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEADs TEAD1-4 YAP_TAZ_n->TEADs binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes activates MYF_01_37 This compound & Derivatives MYF_01_37->TEADs covalently inhibits TEAD_Inhibitor_Workflow cluster_workflow Experimental Workflow for TEAD Inhibitor Evaluation start Start: Synthesize/Obtain TEAD Inhibitor biochemical Biochemical Assays start->biochemical palmitoylation In Vitro TEAD Palmitoylation Assay biochemical->palmitoylation Determine direct inhibition of TEAD auto-palmitoylation cellular Cell-Based Assays palmitoylation->cellular reporter YAP/TEAD Reporter (Luciferase) Assay cellular->reporter Measure inhibition of YAP-TEAD transcriptional activity viability Cell Viability/ Anti-proliferation Assay reporter->viability Assess impact on cancer cell growth target_gene Target Gene Expression (qPCR/Western Blot) viability->target_gene Confirm downstream pathway modulation invivo In Vivo Studies target_gene->invivo xenograft Xenograft Tumor Models invivo->xenograft Evaluate anti-tumor efficacy in animal models end End: Lead Optimization/ Preclinical Development xenograft->end

References

Specificity Analysis of MYF-01-37 Against TEAD Paralogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the TEAD inhibitor MYF-01-37 and its more potent derivative, MYF-03-69, against other known TEAD inhibitors. The focus is on the specificity of these compounds for the four human TEAD paralogues (TEAD1, TEAD2, TEAD3, and TEAD4), key components of the Hippo signaling pathway.

Introduction to this compound and TEAD Inhibition

This compound is a covalent inhibitor of Transcriptional Enhanced Associate Domain (TEAD) proteins, identified through a covalent fragment library screening. It targets a conserved cysteine residue within the palmitate-binding pocket of TEADs (Cys380 in TEAD2 and Cys359 in TEAD1), thereby disrupting the interaction between TEAD and its co-activator YAP (Yes-associated protein).[1] While this compound itself is considered a sub-optimal chemical probe requiring micromolar concentrations for cellular activity, it served as the lead compound for the development of more potent inhibitors.[2]

One such optimized derivative, MYF-03-69, demonstrates a "pan-TEAD" inhibitor profile, effectively inhibiting all four TEAD paralogues at submicromolar concentrations.[2] This guide will present data on MYF-03-69 as a representative of the this compound chemical scaffold and compare its activity with other notable TEAD inhibitors.

Quantitative Comparison of TEAD Inhibitors

The following tables summarize the inhibitory activities of various compounds against the TEAD paralogues. The data is primarily derived from in vitro palmitoylation assays, which measure the ability of a compound to block the auto-palmitoylation of TEAD proteins, a critical step for their stability and function.

Table 1: Pan-TEAD Inhibitors

CompoundTEAD1 IC₅₀ (µM)TEAD2 IC₅₀ (µM)TEAD3 IC₅₀ (µM)TEAD4 IC₅₀ (µM)Assay Type
MYF-03-69 submicromolarsubmicromolarsubmicromolarsubmicromolarIn vitro palmitoylation
ISM-6331 0.30.60.10.2Thermal Shift Assay
AZ4331 Not specifiedNot specifiedNot specifiedNot specifiedCell-based metabolic labeling
K-975 Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Specific IC₅₀ values for MYF-03-69 against each paralogue are described as being in a similar submicromolar range in the source literature, but precise values are not provided.[2] AZ4331 is stated to inhibit palmitoylation of all four TEAD paralogs in cell-based assays.

Table 2: Selective TEAD Inhibitors

CompoundTEAD1 IC₅₀ (µM)TEAD2 IC₅₀ (µM)TEAD3 IC₅₀ (µM)TEAD4 IC₅₀ (µM)Assay Type
DC-TEADin1072 0.61 ± 0.02>100.58 ± 0.12>10Activity-Based Protein Profiling (ABPP)
DC-TEAD3in03 >10>100.16 ± 0.03>10Activity-Based Protein Profiling (ABPP)

Experimental Protocols

In Vitro TEAD Palmitoylation Assay

This assay is a common method to assess the potency of TEAD inhibitors that target the palmitate-binding pocket.

Principle: The assay measures the auto-palmitoylation of recombinant TEAD proteins using a modified palmitoyl-CoA substrate. An alkyne-tagged palmitoyl-CoA is incubated with the TEAD YAP-binding domain (YBD). The incorporated alkyne-palmitate is then detected by "clicking" it to a reporter molecule, such as a fluorescently tagged azide or biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting signal is quantified, and the inhibitory effect of a compound is determined by the reduction in this signal.

General Protocol:

  • Recombinant Protein: Purified recombinant TEAD-YBD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) are used.

  • Compound Incubation: The TEAD-YBD protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 2 hours at 37°C) to allow for covalent bond formation.

  • Palmitoylation Reaction: Alkyne-palmitoyl-CoA is added to the protein-inhibitor mixture, and the reaction is allowed to proceed.

  • Click Chemistry: The reaction is quenched, and a fluorescent azide or biotin-azide is added along with a copper catalyst to label the palmitoylated TEAD.

  • Detection:

    • Gel-based: The reaction products are resolved by SDS-PAGE. The gel is scanned for fluorescence to detect the labeled TEAD. Total protein can be visualized by Coomassie staining.

    • Plate-based: If a biotin-azide is used, the reaction mixture can be transferred to a streptavidin-coated plate. After washing, the amount of captured TEAD is quantified using a detection antibody in an ELISA-like format.

  • Data Analysis: The signal intensity at each inhibitor concentration is measured and plotted to determine the IC₅₀ value.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is used to confirm the S-palmitoylation of proteins in a cellular context.

Principle: This method involves the specific chemical labeling of S-palmitoylated cysteine residues with biotin.

General Protocol:

  • Cell Lysis and Thiol Blocking: Cells are lysed in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

  • Thioester Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved using hydroxylamine.

  • Biotinylation: The newly exposed free thiol groups (from the previously palmitoylated cysteines) are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.

  • Affinity Purification: The biotinylated proteins are captured using streptavidin-agarose beads.

  • Detection: The captured proteins are eluted and analyzed by western blotting using an antibody against the protein of interest (e.g., TEAD).

Visualizations

Hippo-YAP-TEAD Signaling Pathway

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 inhibition MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc translocates 14-3-3 14-3-3 pYAP->14-3-3 binds 14-3-3->pYAP cytoplasmic retention TEADs TEAD1-4 YAP_nuc->TEADs binds Gene_Expression Target Gene Expression TEADs->Gene_Expression activates TEAD_Inhibitor_Workflow cluster_reagents Reagents cluster_assay In Vitro Palmitoylation Assay cluster_detection Detection & Analysis TEAD1 TEAD1-YBD Incubation Pre-incubation: TEAD + Inhibitor TEAD1->Incubation TEAD2 TEAD2-YBD TEAD2->Incubation TEAD3 TEAD3-YBD TEAD3->Incubation TEAD4 TEAD4-YBD TEAD4->Incubation Inhibitor This compound Inhibitor->Incubation Alkyne_Palmitoyl_CoA Alkyne- Palmitoyl-CoA Reaction Palmitoylation Reaction Alkyne_Palmitoyl_CoA->Reaction Incubation->Reaction Click Click Chemistry (add fluorescent azide) Reaction->Click SDS_PAGE SDS-PAGE & Fluorescence Scan Click->SDS_PAGE Analysis IC50 Determination SDS_PAGE->Analysis

References

A Comparative Guide to Covalent and Non-Covalent TEAD Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in the Hippo signaling pathway, representing a promising therapeutic target for cancers driven by the oncogenic activity of YAP and TAZ. The development of small molecule inhibitors targeting TEAD has bifurcated into two main strategies: covalent and non-covalent inhibition. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual aids to inform research and drug development decisions.

The Hippo-YAP-TEAD Signaling Pathway: A Brief Overview

The Hippo pathway is a key regulator of organ size and tissue homeostasis.[1][2][3] When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][4] This phosphorylation promotes their sequestration in the cytoplasm and subsequent degradation, thus preventing their nuclear entry.[2] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP/TAZ in the nucleus.[4] Nuclear YAP/TAZ then bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[4][5]

Hippo_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ phosphorylates YAP/TAZ (Phosphorylated) YAP/TAZ (Phosphorylated) 14-3-3 14-3-3 YAP/TAZ (Phosphorylated)->14-3-3 binds YAP/TAZ->YAP/TAZ (Phosphorylated) YAP/TAZ (Active) YAP/TAZ (Active) YAP/TAZ->YAP/TAZ (Active) Nuclear Translocation (Hippo OFF) Degradation Degradation 14-3-3->Degradation leads to TEAD TEAD YAP/TAZ (Active)->TEAD binds Gene Expression Gene Expression TEAD->Gene Expression promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Figure 1: The Hippo-YAP-TEAD Signaling Pathway.

Covalent vs. Non-Covalent TEAD Inhibitors: A Mechanistic Divide

The majority of both covalent and non-covalent TEAD inhibitors target a conserved lipid-binding pocket, often referred to as the "palmitate pocket."[6][7] TEAD proteins undergo auto-palmitoylation on a conserved cysteine residue within this pocket, a post-translational modification crucial for their stability and interaction with YAP/TAZ.[4][8][9]

Covalent inhibitors are designed to form a permanent, irreversible bond with the cysteine residue in the palmitate pocket.[10][11] This strategy can lead to high potency and prolonged target engagement.

Non-covalent inhibitors bind reversibly to the palmitate pocket, disrupting TEAD function without forming a permanent bond.[7] These inhibitors offer the potential for a more tunable pharmacological profile.

Quantitative Comparison of TEAD Inhibitors

The following tables summarize the reported in vitro and cellular activities of selected covalent and non-covalent TEAD inhibitors.

Table 1: Covalent TEAD Inhibitors

InhibitorTarget(s)TEAD Palmitoylation IC50 (nM)TEAD Transcriptional Activity IC50 (nM)Cell Proliferation GI50/IC50 (nM)Reference(s)
MYF-03-69 Pan-TEADTEAD1: 385, TEAD2: 143, TEAD3: 558, TEAD4: 17356 (NCI-H226)NCI-H226: GR50 ~100[8][12]
MYF-03-176 Pan-TEADTEAD1: 47, TEAD3: 32, TEAD4: 7111 (NCI-H226)9 (NCI-H226)[13][14]
K-975 Pan-TEAD-~1-10 (NCI-H2052 & MSTO-211H)NCI-H226: ~10[2][3][14]
TED-347 Pan-TEAD-EC50: 5900-[3]
CV-4-26 Pan-TEAD-629-[15]
SWTX-143 Pan-TEAD-12-[15]

Table 2: Non-Covalent TEAD Inhibitors

InhibitorTarget(s)TEAD Palmitoylation IC50 (nM)TEAD Transcriptional Activity IC50 (nM)Cell Proliferation GI50/IC50 (nM)Reference(s)
MSC-4106 TEAD1/3 selectiveTEAD1: 97.3% inh. @ 10µM, TEAD3: 75.9% inh. @ 10µM4 (SK-HEP-1)14 (NCI-H226, 4 days)[1][7][16]
VT103 TEAD1 selectiveTEAD1 selective1.2-[2][4][13]
VT104 Pan-TEADPan-TEAD-NCI-H226: 16[4][6][17]
IAG933 Pan-TEAD (PPI)-11-26 (MSTO-211H & NCI-H226)73 (MSTO-211H)[12]
GNE-7883 Pan-TEAD (Allosteric)--OVCAR-8: <100[18]
JM7 Pan-TEADInhibits palmitoylation of all 4 isoforms972Inhibits proliferation in NCI-H226, MDA-MB-231, OVCAR-8[19]

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation and comparison of TEAD inhibitors.

TEAD Auto-Palmitoylation Assay

This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with plasmids expressing Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.

  • Compound Treatment and Metabolic Labeling: 24 hours post-transfection, cells are treated with the test compound or DMSO vehicle in the presence of 100 µM alkyne-palmitate for 20-24 hours.[4][8]

  • Immunoprecipitation: Cells are lysed, and Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody conjugated to beads.

  • Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction with biotin-azide. This reaction conjugates biotin to the alkyne-palmitate that has been incorporated into the TEAD protein.[8]

  • Western Blotting: The samples are resolved by SDS-PAGE and transferred to a membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using an anti-Myc antibody. The ratio of palmitoylated to total TEAD is quantified.

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD.

  • Cell Line Generation: A stable cell line is generated by transducing cells (e.g., NCI-H226) with a lentivirus containing a luciferase reporter gene driven by a promoter with multiple TEAD binding elements (e.g., 8xGTIIC).[10]

  • Cell Seeding and Compound Treatment: The reporter cells are seeded in a 96-well plate. After cell attachment, they are treated with a serial dilution of the test compound or DMSO vehicle for 48-72 hours.

  • Luciferase Activity Measurement: A luciferase assay reagent (e.g., ONE-Glo™) is added to the wells, and luminescence is measured using a luminometer.

  • Cell Viability Normalization: In parallel, a cell viability assay (e.g., CellTiter-Glo®) is performed on a replicate plate to normalize the luciferase signal to the number of viable cells.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of TEAD inhibitors on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., NCI-H226, MSTO-211H) are seeded in 96-well plates at an appropriate density.[2][3]

  • Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of the test compound or DMSO vehicle.

  • Incubation: The plates are incubated for a period of 3 to 6 days.[2][20]

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay such as CellTiter-Glo®, resazurin, or sulforhodamine B (SRB).[21]

  • Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the DMSO-treated control, and the GI50 or IC50 value is determined.

Experimental Workflow for TEAD Inhibitor Discovery and Evaluation

The development of a novel TEAD inhibitor typically follows a structured workflow, from initial screening to in vivo validation.

TEAD_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Biochemical Assays Biochemical Assays TR-FRET TR-FRET Biochemical Assays->TR-FRET Palmitoylation Assay Palmitoylation Assay Biochemical Assays->Palmitoylation Assay Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit to Lead Luciferase Reporter Luciferase Reporter Cell-Based Assays->Luciferase Reporter Cell Proliferation Cell Proliferation Cell-Based Assays->Cell Proliferation Target Engagement Target Engagement Cell-Based Assays->Target Engagement Animal Models Animal Models Cell-Based Assays->Animal Models Lead Optimization Xenograft Models Xenograft Models Animal Models->Xenograft Models Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Pharmacodynamics Pharmacodynamics Animal Models->Pharmacodynamics

Figure 2: A typical workflow for the discovery and evaluation of TEAD inhibitors.

Conclusion

Both covalent and non-covalent inhibitors of TEAD have demonstrated significant promise in preclinical models of Hippo-driven cancers. Covalent inhibitors offer the advantage of high potency and prolonged target engagement, while non-covalent inhibitors may provide a more tunable and potentially safer pharmacological profile. The choice between these two strategies will depend on the specific therapeutic context and the desired drug-like properties. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance the development of novel TEAD-targeted therapies for cancer.

References

Unmasking Specificity: The Crucial Role of an Inactive Analog in Studying the TEAD Inhibitor MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, establishing the on-target activity of a novel inhibitor is paramount. In the study of MYF-01-37, a covalent inhibitor of the TEAD family of transcription factors, the use of a structurally similar but biologically inactive analog serves as a critical negative control to ensure that observed effects are a direct result of TEAD inhibition and not off-target activities.

Distinguishing On-Target Effects from Off-Target Noise

The comparison between this compound and its inactive counterpart is crucial in a variety of experimental settings. By treating cells or performing biochemical assays with both compounds in parallel, researchers can confidently attribute any observed differences in cellular processes or signaling events to the specific inhibition of TEAD by this compound.

Here, we present a guide on how to effectively use an inactive analog like MYF-01-104 as a negative control in key experiments designed to characterize the activity of this compound.

Comparative Analysis of this compound and its Inactive Analog

To illustrate the differential effects of the active inhibitor and its inactive control, the following table summarizes expected outcomes from key experiments.

ExperimentThis compound (Active Inhibitor)Inactive Analog (e.g., MYF-01-104)Rationale
TEAD Target Engagement
Cellular Thermal Shift Assay (CETSA)Increased thermal stability of TEADNo change in TEAD thermal stabilityCovalent binding of this compound stabilizes the TEAD protein, making it more resistant to heat-induced denaturation. The inactive analog does not bind and therefore does not confer this stability.
Biochemical Activity
In Vitro TEAD Palmitoylation AssayInhibition of TEAD palmitoylationNo inhibition of TEAD palmitoylationThis compound binds to the same cysteine residue that is palmitoylated, thus blocking this post-translational modification. The inactive analog does not bind and therefore does not interfere with palmitoylation.
Cellular Function
YAP/TEAD Reporter AssayDecreased luciferase reporter activityNo change in luciferase reporter activityBy disrupting the YAP-TEAD interaction, this compound prevents the transcription of TEAD target genes, leading to a decrease in the reporter signal. The inactive analog does not affect the YAP-TEAD interaction.
Target Gene Expression (e.g., CTGF, CYR61)Downregulation of target gene expressionNo change in target gene expressionInhibition of TEAD activity by this compound leads to a decrease in the transcription of its downstream target genes. The inactive analog has no effect on this process.
Cell Proliferation/Viability AssayDecreased cell proliferation in Hippo-pathway dependent cancer cellsNo effect on cell proliferationBy inhibiting the pro-proliferative signaling of the YAP/TEAD complex, this compound reduces the growth of cancer cells that rely on this pathway. The inactive analog does not have this anti-proliferative effect.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments comparing this compound and its inactive analog.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay assesses the direct binding of this compound to TEAD in a cellular context.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound (e.g., 10 µM) and another with an equimolar concentration of the inactive analog for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble TEAD protein by Western blotting using a TEAD-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble TEAD as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature for the this compound-treated cells compared to the inactive analog and vehicle control indicates target engagement.

Western Blot for Downstream Target Gene Expression

This experiment evaluates the functional consequence of TEAD inhibition on the expression of its target genes.

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound, the inactive analog (e.g., at 10 µM), or vehicle for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins. A significant decrease in the expression of CTGF and CYR61 in this compound-treated cells compared to the inactive analog and vehicle control would confirm on-target activity.

Visualizing the Mechanism of Action

To further clarify the role of this compound and the importance of its inactive control, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates Nucleus Nucleus YAP->Nucleus translocates to TEAD TEAD YAP->TEAD co-activates YAP_P p-YAP 14-3-3 14-3-3 YAP_P->14-3-3 binds to SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 14-3-3->YAP_P sequesters in cytoplasm Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Cell Proliferation, Anti-apoptosis Cell Proliferation, Anti-apoptosis Target_Genes->Cell Proliferation, Anti-apoptosis MYF_01_37 This compound MYF_01_37->TEAD covalently binds and inhibits Inactive_Analog Inactive Analog Inactive_Analog->TEAD does not bind

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_results Expected Results Vehicle Vehicle (DMSO) CETSA Cellular Thermal Shift Assay (CETSA) Vehicle->CETSA Western Western Blot (Target Gene Expression) Vehicle->Western Reporter YAP/TEAD Reporter Assay Vehicle->Reporter Active This compound Active->CETSA Active->Western Active->Reporter Inactive Inactive Analog Inactive->CETSA Inactive->Western Inactive->Reporter Result_Active On-Target Effect Observed (e.g., TEAD stabilization, decreased target genes) CETSA->Result_Active with this compound Result_Inactive No Effect Observed CETSA->Result_Inactive with Inactive Analog Western->Result_Active with this compound Result_inactive Result_inactive Western->Result_inactive with Inactive Analog Reporter->Result_Active with this compound Reporter->Result_Inactive with Inactive Analog

Caption: Experimental workflow for comparing this compound and its inactive analog.

Conclusion

The use of a well-characterized inactive analog is indispensable for the rigorous evaluation of a targeted covalent inhibitor like this compound. By demonstrating a clear differential effect between the active compound and its non-reactive counterpart, researchers can definitively link the observed biological outcomes to the specific inhibition of the TEAD transcription factors. This approach not only validates the mechanism of action of this compound but also provides a solid foundation for its further development as a potential therapeutic agent.

Navigating Covalent Engagement: A Comparative Cross-Reactivity Profile of TEAD Inhibitor MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the chemoproteomic selectivity of the covalent TEAD inhibitor MYF-01-37 and its optimized analogue, MYF-03-69, supported by experimental data and detailed protocols.

The development of targeted covalent inhibitors represents a promising frontier in drug discovery, offering the potential for enhanced potency and prolonged duration of action. However, the inherent reactivity of these molecules necessitates a thorough evaluation of their proteome-wide selectivity to mitigate the risk of off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of this compound, a first-generation covalent inhibitor of the Hippo pathway transcription factor TEAD, against its structure-guided optimization product, MYF-03-69.

This compound was identified as a covalent fragment that targets a conserved cysteine (Cys380 in TEAD2) within the central palmitate-binding pocket of TEAD transcription factors. While instrumental in validating this druggable site, this compound is recognized as a sub-optimal chemical probe, requiring high micromolar concentrations in cellular assays.[1] This prompted the development of MYF-03-69, a more potent and selective irreversible inhibitor designed to improve on the initial fragment's properties.[1]

Quantitative Selectivity Profile: this compound vs. MYF-03-69

The following table summarizes the on-target potency and proteome-wide selectivity of both compounds. The data for MYF-03-69 is derived from a comprehensive Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) experiment.[1] In contrast, detailed public data for this compound is limited, reflecting its status as an early-stage fragment.

FeatureThis compoundMYF-03-69
On-Target(s) TEAD (specifically TEAD2 Cys380)Pan-TEAD (TEAD1-4)
On-Target IC₅₀ (Palmitoylation Assay) > 50 µM (TEAD2)[2]TEAD1: 385 nMTEAD2: 143 nMTEAD3: 558 nMTEAD4: 173 nM[3]
Cellular Reporter IC₅₀ ~ 5 µM (PC-9 cells)[2]56 nM (NCI-H226 cells)[3]
Proteome-Wide Selectivity Method Competitive Chemoproteomics (details not published)Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)[1]
Number of Off-Target Cysteines (Competition Ratio > 4) Data not publicly available. Referred to as a "sub-optimal chemical probe".[1] A selectivity metric (R value = 2.5) is noted from unpublished data.[2]0.5 µM: 12.0 µM: 210 µM: 1425 µM: 40(out of >8000 quantified sites)[1][4]
Key Off-Target(s) Identified Not applicableAt 25 µM: CPOX, DECR1, HSD17B10, ACSM3[1][4]

Note: The selectivity data for the two compounds are from different experiments and cell lines and do not represent a direct head-to-head comparison. The data for MYF-03-69 was generated in the NCI-H226 mesothelioma cell line.

Visualizing the Mechanism and Methodology

To contextualize the action of these inhibitors and the method used for their profiling, the following diagrams are provided.

Caption: The Hippo Signaling Pathway and Point of Covalent Inhibition.

SLC_ABPP_Workflow cluster_cell_treatment 1. Cellular Treatment cluster_lysis_labeling 2. Lysis & Probe Labeling cluster_processing 3. Sample Processing cluster_analysis 4. MS Analysis & Quantification Cells Intact Cells (e.g., NCI-H226) Treatment Treat with Inhibitor (MYF-03-69) or DMSO (Control) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Probe Label remaining reactive Cys with DBIA Probe Lysis->Probe Digestion Tryptic Digestion Probe->Digestion Enrichment Avidin Enrichment of DBIA-labeled peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quant Quantify Peptide Ratios (Control / Treated) LCMS->Quant Result High Ratio = Target Engagement (Inhibitor blocked probe labeling) Quant->Result

Caption: Experimental Workflow for SLC-ABPP.

Experimental Protocols

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) for MYF-03-69

This protocol is adapted from the methodology described for the profiling of MYF-03-69 in NCI-H226 cells.[1][4]

  • Cell Culture and Treatment: NCI-H226 human mesothelioma cells are cultured under standard conditions. For the experiment, cells are treated in triplicate with various concentrations of MYF-03-69 (e.g., 0.5, 2, 10, 25 µM) or a DMSO vehicle control for 3 hours.

  • Lysis and Probe Labeling: Following treatment, cells are harvested and lysed. The proteomes are then treated with a desthiobiotin-iodoacetamide (DBIA) probe. This probe covalently labels the thiol group of cysteine residues that were not engaged by MYF-03-69.

  • Protein Digestion: The probe-labeled proteomes are subjected to proteolytic digestion, typically with trypsin, to generate a complex mixture of peptides.

  • Enrichment: Peptides containing the DBIA-labeled cysteines are enriched from the complex mixture using streptavidin affinity capture.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine-containing peptides and quantify their relative abundance in the inhibitor-treated samples versus the DMSO control.

  • Data Analysis: For each identified cysteine site, a competition ratio (CR) is calculated by dividing the abundance in the control sample by the abundance in the treated sample. A high CR (typically ≥ 4) indicates that MYF-03-69 successfully bound to that cysteine in the intact cells, thereby preventing its labeling by the DBIA probe. These sites are identified as on- or off-targets.

General Competitive Chemoproteomics Protocol (Applicable to this compound)

While the specific protocol for this compound is not publicly available, it would likely follow a competitive activity-based protein profiling (ABPP) workflow, such as isoTOP-ABPP.[5][6]

  • Proteome Preparation: A cellular lysate is prepared and divided into two samples.

  • Competitive Labeling: One proteome sample is treated with the test compound (this compound), while the control sample is treated with a vehicle (e.g., DMSO).

  • Probe Labeling: Both samples are then treated with a broad-spectrum, alkyne-functionalized iodoacetamide probe, which reacts with accessible, reactive cysteine residues.

  • Click Chemistry: The probe-labeled proteins from the control and treated samples are conjugated to "light" and "heavy" isotopically-coded reporter tags (e.g., biotin-azide tags), respectively, via copper-catalyzed click chemistry.

  • Sample Combination and Processing: The light- and heavy-labeled samples are combined, digested with trypsin, and the tagged peptides are enriched using avidin chromatography.

  • LC-MS/MS Analysis and Quantification: The enriched peptides are analyzed by LC-MS/MS. The "R value" is calculated from the ratio of the MS signal intensity of the heavy-labeled peptide (control) to the light-labeled peptide (treated). An R value significantly greater than 1 indicates the test compound bound to that specific cysteine, preventing probe labeling.

Conclusion

The chemoproteomic data clearly demonstrates the successful outcome of the structure-based optimization of this compound. The resulting compound, MYF-03-69, exhibits significantly improved on-target potency at the nanomolar level while maintaining a highly selective profile with very few off-targets at concentrations effective in cells (≤ 2 µM).[1] While this compound was a crucial first step in validating the TEAD palmitate pocket as a druggable node in the Hippo pathway, its characterization as a "sub-optimal" probe is supported by its comparatively weak cellular activity.[1] The superior cross-reactivity profile of MYF-03-69 validates it as a high-quality chemical probe for studying Hippo pathway biology and as a more promising starting point for therapeutic development. This guide underscores the critical importance of rigorous, quantitative chemoproteomic profiling in the development of targeted covalent inhibitors.

References

Confirming On-Target Engagement of MYF-01-37 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound interacts with its intended target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative analysis of methodologies to confirm the on-target engagement of MYF-01-37, a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. The data presented herein is based on publicly available experimental results.

Introduction to this compound and its Target

This compound is a covalent inhibitor that targets a conserved cysteine residue (Cys380 in TEAD2 and C359 in TEAD1) within the palmitate-binding pocket of TEAD proteins.[1][2] TEAD transcription factors are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP), which then binds to TEAD to drive the expression of genes that promote tumor growth. By covalently binding to TEAD, this compound allosterically disrupts the YAP-TEAD interaction, thereby inhibiting its transcriptional activity.[3][4]

Experimental Confirmation of this compound On-Target Engagement

The primary method used to demonstrate the direct binding of this compound to TEAD in cells is a competitive pull-down assay. This technique leverages a biotinylated version of the compound to isolate the target protein.

Competitive Pull-Down Assay

This assay provides qualitative evidence of target engagement by observing the displacement of a tagged probe by the untagged compound of interest.

Experimental Protocol:

  • Cell Treatment: Target cells (e.g., HEK293T or PC-9) are pre-treated with varying concentrations of this compound for a specified duration (e.g., 6 hours).[1]

  • Cell Lysis: Following treatment, cells are lysed to prepare whole-cell lysates.[1]

  • Biotinylated Probe Incubation: The lysates are then incubated with a biotinylated version of this compound (biotin-MYF-01-037).[1][5] This allows the biotinylated probe to bind to any available TEAD protein.

  • Streptavidin Pull-Down: Streptavidin-conjugated beads are added to the lysates to capture the biotin-MYF-01-037-TEAD complexes.[1]

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are then eluted.[1]

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody specific for TEAD to detect the amount of pulled-down protein.[1]

Results Interpretation:

A successful on-target engagement of this compound is confirmed by a dose-dependent decrease in the amount of TEAD pulled down by biotin-MYF-01-037 in cells pre-treated with this compound.[1][5] This indicates that the unlabeled this compound occupied the binding site on TEAD, preventing the biotinylated probe from binding.

Diagram of the Competitive Pull-Down Workflow

cluster_0 Cellular Treatment cluster_1 Lysate Preparation & Probe Incubation cluster_2 Affinity Purification cluster_3 Analysis A Cells Treated with Unlabeled this compound C Cell Lysate A->C B Control Cells (DMSO) D Cell Lysate B->D E Incubate with Biotin-MYF-01-37 C->E D->E F Add Streptavidin Beads E->F G Wash & Elute F->G H Western Blot for TEAD G->H I Reduced TEAD Signal (On-Target Engagement) H->I From this compound Treated Cells J Strong TEAD Signal H->J From Control Cells

Caption: Workflow of the competitive pull-down assay.

Comparison with Alternative On-Target Engagement Assays

While the competitive pull-down assay is a robust method, other techniques can also be employed to confirm on-target engagement, each with its own advantages and disadvantages.

Assay MethodPrincipleAdvantagesDisadvantagesRelevance to this compound
Competitive Pull-Down Competition between a labeled and unlabeled compound for binding to the target protein.Direct evidence of binding in a cellular context; relatively straightforward.Often qualitative or semi-quantitative; requires a tagged version of the compound.Validated Method: Successfully used to confirm this compound engagement with TEAD.[1][5]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6]Label-free; can be performed on endogenous proteins in cells and tissues.[6][7]Indirect measure of binding; may not be suitable for all protein targets.Applicable: Could provide quantitative data on the thermal stabilization of TEAD by this compound.
Reporter Gene Assay Measures the transcriptional activity of the target.Functional readout of target engagement; high-throughput potential.Indirect; downstream of the binding event and can be affected by off-target effects.Validated Method: Inhibition of a TEAD-dependent luciferase reporter has been shown with this compound.[8]
Site-Directed Mutagenesis Mutating the proposed binding site to abrogate compound activity.Provides strong evidence for the specific binding site.Requires genetic manipulation of cells; can sometimes lead to protein misfolding.Validated Method: A C359S mutation in TEAD1 abrogates the effect of this compound on YAP target gene expression.[5]

Signaling Pathway and Mechanism of Action

This compound acts within the Hippo signaling pathway. The diagram below illustrates the core components of this pathway and the point of intervention for this compound.

Hippo Signaling Pathway and this compound Inhibition

cluster_0 Hippo Kinase Cascade (Cytoplasm) cluster_1 YAP/TAZ Regulation (Cytoplasm) cluster_2 Nuclear Events MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->pYAP_TAZ YAP_TAZ_n YAP/TAZ (Active) YAP_TAZ->YAP_TAZ_n Nuclear Translocation Degradation Degradation pYAP_TAZ->Degradation leads to TEAD TEAD YAP_TAZ_n->TEAD binds to Gene_Expression Target Gene Expression (e.g., CTGF) TEAD->Gene_Expression drives MYF_01_37 This compound MYF_01_37->TEAD covalently binds & inhibits

Caption: this compound inhibits TEAD, blocking YAP-driven gene expression.

Conclusion

The on-target engagement of this compound with TEAD in cells has been convincingly demonstrated using a competitive pull-down assay, with further support from functional reporter assays and site-directed mutagenesis studies. While these methods provide strong evidence, the use of complementary techniques such as the Cellular Thermal Shift Assay (CETSA) could offer additional quantitative insights into the direct binding and stabilization of TEAD by this compound in a cellular setting. For researchers in drug development, employing a multi-faceted approach to confirm on-target engagement is crucial for building a robust understanding of a compound's mechanism of action.

References

Safety Operating Guide

Proper Disposal Procedures for MYF-01-37: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential logistical and safety information for the covalent TEAD inhibitor, MYF-01-37, including its chemical properties, a detailed experimental protocol for its use, and step-by-step disposal procedures.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. This compound is a novel covalent inhibitor of TEA Domain (TEAD) transcription factors.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValue
Synonyms 1-[3-Methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one
Molecular Formula C₁₅H₁₇F₃N₂O
Molecular Weight 298.3 g/mol
CAS Number 2416417-65-5
Solubility DMSO: up to 250 mg/mL (838.08 mM)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Experimental Protocol: Inhibition of YAP/TEAD Interaction in a Cell-Based Assay

The following protocol outlines a typical experiment to assess the efficacy of this compound in inhibiting the interaction between YAP and TEAD in a cellular context.[2][3][4]

Objective: To determine the effect of this compound on the YAP/TEAD protein-protein interaction in HEK293T or PC-9 cells.

Materials:

  • This compound

  • HEK293T or PC-9 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Antibodies for Western blotting (e.g., anti-YAP, anti-TEAD, anti-CTGF)

Procedure:

  • Cell Culture: Culture HEK293T or PC-9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 hours).[2][3] Include a DMSO-only vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against target proteins (e.g., the canonical YAP target gene CTGF).[1]

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and normalize to a loading control to determine the effect of this compound on the expression of YAP target genes.

This compound Signaling Pathway and Experimental Workflow

This compound is a covalent inhibitor that targets a cysteine residue (Cys380) in TEAD, thereby disrupting the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[2][3][4] This interaction is a key downstream step in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis.[5][6]

MYF_01_37_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ (p) Phosphorylated YAP/TAZ (Inactive) LATS1/2->YAP/TAZ (p) Phosphorylation YAP/TAZ YAP/TAZ (Active) YAP/TAZ (p)->YAP/TAZ Dephosphorylation YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation TEAD TEAD YAP/TAZ_n->TEAD Forms Complex Gene Transcription Gene Transcription TEAD->Gene Transcription Promotes This compound This compound This compound->TEAD Covalent Inhibition

Caption: this compound covalently inhibits TEAD, preventing YAP/TAZ binding and subsequent gene transcription.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (HEK293T or PC-9) Start->Cell_Culture Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Cell_Culture->Compound_Prep Cell_Treatment 3. Treat Cells with This compound Compound_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant WB_Analysis 6. Western Blot for YAP Target Genes Protein_Quant->WB_Analysis Data_Analysis 7. Data Analysis and Interpretation WB_Analysis->Data_Analysis End End Data_Analysis->End

References

Essential Safety and Logistical Information for Handling MYF-01-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of MYF-01-37, a covalent inhibitor of TEA Domain (TEAD) transcription factors. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling potent, biologically active small molecules should be strictly followed. The following recommendations are based on general safety protocols for research chemicals with unknown long-term health effects.

Summary of Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.

Handling Precautions:

  • Avoid Contact: Minimize all contact with the skin, eyes, and mucous membranes.

  • Avoid Inhalation: Do not breathe dust or aerosols. Handle the solid form in a fume hood to prevent inhalation of fine particles.

  • Ventilation: Ensure adequate ventilation in the work area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid creating dust.

  • Clean: Decontaminate the area with a suitable cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Storage and Disposal

Storage:

  • Solid Form: Store the powdered compound at -20°C for up to 3 years.[1]

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • General: Keep the container tightly closed in a dry and well-ventilated place. Protect from light.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not allow the chemical to enter drains or watercourses.

Experimental Protocols

Preparation of Stock Solutions:

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

SolventMaximum Solubility
DMSO250 mg/mL (838.08 mM)

To enhance solubility, ultrasonic treatment may be necessary. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.

In Vitro TEAD Pull-Down Assay Protocol:

This protocol is adapted from studies investigating the interaction of this compound with TEAD proteins.[2]

  • Cell Treatment: Treat cells (e.g., PC9 cells) with the desired concentration of this compound (e.g., 1 µM or 10 µM) for 6 hours.

  • Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.

  • TEAD Pull-Down:

    • Incubate 1 mg of total protein with 1 µM of biotinylated this compound.

    • Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

  • Resin Incubation:

    • Add streptavidin agarose resin (30 µL of a 50% slurry).

    • Rotate the samples for an additional 2 hours at 4°C.

  • Washing: Wash the resin three times with pulldown buffer.

  • Elution: Release the TEAD proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.

  • Analysis: Resolve the eluted proteins by western blotting. Use 25 mg of total protein as a loading control.

Mechanism of Action

This compound is a covalent inhibitor of the TEAD family of transcription factors.[3] It specifically targets a cysteine residue (Cys380 in TEAD2) within the protein.[3] This covalent binding disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.

MYF_01_37_Mechanism cluster_Hippo_Pathway Hippo Pathway (Simplified) cluster_Inhibition Inhibition by this compound YAP YAP TEAD TEAD YAP->TEAD Forms complex No_Complex No YAP-TEAD Complex Formation YAP->No_Complex Cannot bind TargetGenes Target Gene Transcription TEAD->TargetGenes Promotes MYF_01_37 This compound TEAD_Inhibited TEAD (Cys380) MYF_01_37->TEAD_Inhibited Covalently binds to TEAD_Inhibited->No_Complex Transcription_Blocked Transcription Blocked No_Complex->Transcription_Blocked

Caption: Mechanism of this compound as a covalent inhibitor of the YAP-TEAD interaction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.